IMP-1088
Description
Properties
IUPAC Name |
1-[5-[3,4-difluoro-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methylindazol-3-yl]-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F2N5O/c1-15-18(16(2)31(5)28-15)11-12-33-25-19(8-9-21(26)24(25)27)17-7-10-23-20(13-17)22(14-30(3)4)29-32(23)6/h7-10,13H,11-12,14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNKJCQBRQUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCOC2=C(C=CC(=C2F)F)C3=CC4=C(C=C3)N(N=C4CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336328 | |
| Record name | 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059148-82-0 | |
| Record name | 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMP-1088 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT62NQ6YEV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of IMP-1088: A Technical Guide to N-Myristoyltransferase Inhibition
For Immediate Release
This document provides a detailed technical overview of the mechanism of action for IMP-1088, a potent small-molecule inhibitor targeting human N-myristoyltransferases. The information is intended for researchers, scientists, and professionals in the field of drug development and cellular biology.
Executive Summary
This compound is a highly potent, dual inhibitor of human N-myristoyltransferase 1 (NMT1) and NMT2, enzymes essential for the co- and post-translational modification of a wide array of cellular and viral proteins.[1][2][3][4] By targeting this host-cell machinery, this compound effectively prevents the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of substrate proteins. This inhibition of N-myristoylation disrupts critical cellular processes, most notably viral protein function, leading to a powerful antiviral effect against a range of pathogens.[2][5] The primary mechanism involves blocking the assembly of viral capsids and inhibiting viral entry into host cells, without inducing significant cytotoxicity, highlighting its potential as a broad-spectrum antiviral agent with a high barrier to resistance.[2][4][6]
Core Mechanism of Action: Inhibition of N-Myristoylation
The fundamental mechanism of this compound is the direct and potent inhibition of the two human N-myristoyltransferase isoforms, NMT1 and NMT2.[3][7] N-myristoylation is a lipid modification crucial for the proper function and localization of many proteins. It facilitates membrane anchoring, protein-protein interactions, and signal transduction.[6][7]
This compound binds to the enzyme's active site with picomolar affinity, preventing the transfer of myristoyl-CoA to the N-terminal glycine of target proteins.[5][8] This action is highly specific and occurs at low nanomolar concentrations in cellular environments.[8][9]
Quantitative Data: Potency and Efficacy
This compound demonstrates exceptional potency against its targets and significant efficacy in cellular assays. The following tables summarize the key quantitative metrics reported in the literature.
Table 1: Enzymatic and Cellular Inhibition
| Parameter | Target/Assay | Value | Cell Line | Reference |
| IC₅₀ | Human NMT1 | < 1 nM | - | [1][3] |
| IC₅₀ | Human NMT2 | < 1 nM | - | [1][3] |
| Kd | Human NMT1 | < 210 pM | - | [1] |
| Cellular Inhibition | Complete N-myristoylation block | 100 nM | Multiple | [8][9][10] |
| Cytotoxicity IC₅₀ | Cell Growth Inhibition | > 1000 nM | HeLa | [3] |
Table 2: Antiviral Activity
| Virus | Parameter | Value | Cell Line | Reference |
| Rhinovirus (RV-A16) | CPE Inhibition IC₅₀ | 17 nM | - | [1] |
| Rhinovirus (RV-A16) | Infectious Virus Suppression IC₅₀ | 5.8 nM | HeLa | [5] |
| Vaccinia Virus (VACV) | Infection EC₅₀ | 0.1 µM (100 nM) | HeLa | [6] |
Application in Virology: Mechanism of Antiviral Action
This compound's antiviral properties stem from the dependence of many viruses on the host's NMT enzymes for their replication cycle. By inhibiting the host NMTs, this compound disrupts the viral life cycle at critical stages.
Picornaviruses (e.g., Rhinovirus)
In rhinoviruses, the common cold virus, the viral polyprotein is processed to yield structural and non-structural proteins. One of these, the capsid protein VP0, requires N-myristoylation to facilitate the assembly of the pentameric building blocks of the viral capsid.[1][3]
This compound treatment blocks the myristoylation of VP0.[1][5] This prevents the stable assembly of the provirion, thereby halting the production of new, infectious viral particles.[4][5][9] This mechanism does not affect the replication of viral RNA or the translation of the viral polyprotein, indicating a highly specific intervention in the viral assembly line.[1][5]
Poxviruses (e.g., Vaccinia Virus)
For poxviruses like VACV, N-myristoylation is critical for the function of the Entry Fusion Complex (EFC), a group of proteins essential for the virus to enter host cells.[6][11] Quantitative chemical proteomics have identified the VACV proteins L1, A16, and G9 as N-myristoylated substrates of the host NMTs.[6][12]
This compound treatment prevents the myristoylation of these proteins. The lack of myristoylation on the L1 protein is particularly detrimental, rendering newly formed virions non-infectious.[6][12][13] These progeny virions are unable to perform membrane fusion and cannot efficiently enter new host cells, effectively halting the spread of the infection.[6][12] Other viral processes, such as gene expression, DNA replication, and morphogenesis, remain largely unaffected.[6][11]
Experimental Protocols and Methodologies
The mechanism of this compound has been elucidated through several key experimental approaches.
Quantitative Chemical Proteomics for Myristoylation Profiling
This method is used to identify N-myristoylated proteins in host cells during viral infection and to quantify the effect of this compound.
-
Principle: Cells are cultured in the presence of a myristic acid alkyne analogue (e.g., YnMyr), which is metabolically incorporated into proteins that undergo N-myristoylation.
-
Methodology:
-
HeLa or other suitable cells are infected with the virus of interest (e.g., VACV).
-
Cells are co-treated with this compound or a vehicle control (DMSO) and the YnMyr probe.
-
After incubation (e.g., 24 hours), cells are lysed.
-
Proteins containing the alkyne probe are "clicked" to an azide-biotin tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Biotin-tagged (i.e., myristoylated) proteins are enriched using streptavidin beads.
-
Enriched proteins are digested (e.g., with trypsin), and the resulting peptides are analyzed and quantified by liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Outcome: This protocol allows for the identification of specific viral and host proteins whose myristoylation is inhibited by this compound.[6]
Virus Yield and Plaque Assays
These assays quantify the amount of infectious virus produced by cells following treatment with an inhibitor.
-
Principle: To measure the effect of this compound on the production of infectious virions over a single replication cycle.
-
Methodology (Virus Yield):
-
HeLa or BSC-40 cells are seeded in multi-well plates.
-
Cells are infected with a known multiplicity of infection (MOI) of the virus (e.g., VACV).
-
Immediately after infection, cells are treated with serial dilutions of this compound or a vehicle control.
-
After a set incubation period (e.g., 24 hours), the cells are harvested and lysed (e.g., by freeze-thawing) to release intracellular virus particles.
-
The lysate containing the virus is serially diluted.
-
-
Methodology (Plaque Assay):
-
The serially diluted virus lysates are used to infect fresh monolayers of permissive cells.
-
After a short adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to prevent viral spread through the liquid medium.
-
After several days of incubation, cells are fixed and stained (e.g., with crystal violet). Each infectious particle will have created a localized zone of cell death, or "plaque."
-
Plaques are counted, and the viral titer (plaque-forming units per mL, PFU/mL) is calculated.
-
-
Outcome: A dose-dependent reduction in viral titer in this compound-treated cells demonstrates the compound's ability to inhibit the production of infectious virus.[6]
Potential in Cancer Therapy
Beyond virology, NMT inhibition is a promising strategy in oncology. NMTs are responsible for myristoylating key signaling proteins involved in cancer, such as the proto-oncogenes c-Src and c-Abl.[7] Myristoylation is often required for their membrane association and kinase activity, which can be deregulated in cancer.[7] Treatment with NMT inhibitors has been shown to induce apoptosis in cancer cells, and this compound's high potency makes it a candidate for further investigation, potentially as a cytotoxic payload in antibody-drug conjugates (ADCs).[7][10]
Conclusion
This compound is a precision chemical probe and potential therapeutic agent that functions by potently and specifically inhibiting the host cell enzymes NMT1 and NMT2. Its mechanism of action—preventing the essential N-myristoylation of viral proteins—disrupts the life cycle of numerous pathogens at stages such as capsid assembly and cell entry. This host-centric approach offers a promising strategy for developing broad-spectrum antiviral drugs with a reduced likelihood of resistance. The extensive quantitative and mechanistic data available underscore its utility as a tool for dissecting the role of N-myristoylation in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound [medbox.iiab.me]
- 5. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry | PLOS Pathogens [journals.plos.org]
- 12. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
IMP-1088: A Technical Guide to N-Myristoyltransferase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMP-1088 is a potent, small-molecule inhibitor of human N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2), enzymes responsible for the co- and post-translational attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a multitude of cellular and viral proteins.[1][2] This myristoylation is a critical modification that often governs protein localization, stability, and function. By targeting this host cell process, this compound presents a novel and promising therapeutic strategy, particularly in the realm of antiviral drug development, with a potentially lower risk of viral resistance.[1] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a dual inhibitor, targeting both human NMT1 and NMT2 with high affinity. The inhibitory action of this compound stems from its ability to bind to the enzyme's active site, preventing the myristoylation of substrate proteins. Structural biology studies have revealed that this compound engages with a predominantly hydrophobic peptide/substrate-binding cavity within the NMT enzyme. This interaction is stabilized by a network of hydrogen bonds and salt bridges, leading to a potent and specific inhibition of the enzyme's catalytic activity.
The primary consequence of NMT inhibition by this compound in a viral context is the disruption of the viral life cycle. Many viruses, including rhinoviruses and poxviruses, rely on host NMT enzymes to myristoylate key viral proteins essential for processes such as capsid assembly, viral budding, and cell entry.[1][3] By blocking this crucial modification, this compound effectively halts the production of infectious viral particles.[1][2]
Quantitative Inhibitory and Antiviral Activity of this compound
The potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data regarding its inhibitory and antiviral activities.
| Parameter | Target | Value | Reference |
| IC50 | Human NMT1 (HsNMT1) | <1 nM | [4][5] |
| IC50 | Human NMT2 (HsNMT2) | <1 nM | [4][5] |
| Kd | Human NMT1 (HsNMT1) | <210 pM | [4] |
Table 1: Biochemical Inhibitory Activity of this compound
| Virus | Cell Line | Parameter | Value | Reference |
| Rhinovirus (RV-A16) | HeLa | IC50 (CPE) | 17 nM | [4] |
| Rhinovirus (RV-A16) | HeLa | IC50 (Infectious Virus) | 5.8 nM | [4] |
| Vaccinia Virus (VACV) | HeLa | EC50 | 0.1 µM (100 nM) | [6] |
Table 2: Antiviral Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| HeLa | LDH Assay | Cytotoxicity | No significant cytotoxicity up to 10 µM | [6] |
| Uninfected Cells | Cell Viability Assay | Cytotoxicity | No effect on cell viability |
Table 3: Cytotoxicity Profile of this compound
Signaling Pathways and Experimental Workflows
N-Myristoylation Signaling Pathway
Caption: N-Myristoylation pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for the biochemical and cell-based characterization of this compound.
Experimental Protocols
Fluorescence-Based N-Myristoyltransferase (NMT) Inhibition Assay
This assay quantifies the inhibitory potential of this compound on recombinant human NMT1 and NMT2 by measuring the production of Coenzyme A (CoA), a byproduct of the myristoylation reaction.
Materials:
-
Recombinant human NMT1 and NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from the N-terminus of c-Src)
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
-
Assay buffer (e.g., 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton X-100)
-
This compound serial dilutions
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer containing a final concentration of 2.7% DMSO.
-
In a 96-well plate, add 18.9 nM of recombinant NMT1 or NMT2 enzyme.
-
Add the this compound dilutions to the wells.
-
Initiate the reaction by adding a mixture of 4 µM myristoyl-CoA and 4 µM substrate peptide.
-
The total reaction volume is 44 µL.
-
Incubate the plate at 25°C.
-
The release of CoA is detected by its reaction with CPM, which results in a fluorescent product.
-
Monitor the fluorescence intensity over time (kinetic assay) or at a fixed endpoint (endpoint assay) using a fluorescence plate reader (excitation ~380 nm, emission ~470 nm).
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
Quantitative Chemical Proteomics of N-Myristoylation
This method allows for the global and quantitative analysis of protein N-myristoylation in cells treated with this compound.
Materials:
-
HeLa or other suitable cells
-
Myristic acid alkyne analog (e.g., YnMyr)
-
This compound
-
Cell lysis buffer
-
Click chemistry reagents (e.g., copper(I) catalyst, biotin-azide)
-
Streptavidin beads
-
Protease (e.g., trypsin)
-
LC-MS/MS instrumentation
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with a specific concentration of this compound (e.g., 50 nM) or DMSO (vehicle control) for a defined period.
-
Metabolically label the cells by incubating with a myristic acid alkyne analog (e.g., YnMyr).
-
Harvest and lyse the cells.
-
Perform a click chemistry reaction to attach a biotin-azide tag to the alkyne-labeled myristoylated proteins.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Elute and digest the enriched proteins into peptides using a protease (e.g., on-bead or in-solution digestion).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify and quantify the myristoylated proteins using appropriate proteomics software. Compare the abundance of myristoylated proteins between this compound-treated and control samples to determine the extent of inhibition.
Viral Plaque Assay
This assay is used to determine the concentration of infectious virus particles and to evaluate the antiviral efficacy of this compound.
Rhinovirus Plaque Assay in HeLa Cells:
-
Seed HeLa cells in 6- or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the rhinovirus stock.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the virus with the this compound dilutions for 1 hour at room temperature.
-
Infect the HeLa cell monolayers with the virus-IMP-1088 mixtures.
-
After a 1-hour adsorption period, remove the inoculum.
-
Overlay the cells with a medium containing 1.2% Avicel and the corresponding concentration of this compound.
-
Incubate the plates for 2-3 days at 34°C.
-
Fix the cells with a solution containing 10% formaldehyde.
-
Stain the cells with crystal violet to visualize the plaques.
-
Count the number of plaques to determine the viral titer and calculate the EC50 of this compound.
Vaccinia Virus Plaque Assay in BSC-40 Cells:
-
Seed BSC-40 cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the vaccinia virus stock in the presence of varying concentrations of this compound.
-
Infect the BSC-40 cell monolayers with the virus dilutions for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a medium containing 2.5% fetal bovine serum and 1% carboxymethylcellulose, along with the respective concentrations of this compound.
-
Incubate the plates for 2-3 days at 37°C.
-
Fix and stain the cells with crystal violet.
-
Count the plaques to determine the viral titer and the EC50 of this compound.[2]
Western Blot Analysis of Viral Proteins
This technique is used to assess the impact of this compound on the expression and processing of specific viral proteins.
Rhinovirus VP0 Detection:
-
Infect HeLa cells with rhinovirus (e.g., RV-A16) at a high multiplicity of infection (MOI) in the presence or absence of this compound.
-
At various time points post-infection, lyse the cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for rhinovirus VP0.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Vaccinia Virus L1 Protein Detection:
-
Infect BSC-40 or HeLa cells with vaccinia virus in the presence or absence of this compound.
-
Lyse the cells and prepare protein lysates as described above.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with a primary antibody specific for the vaccinia virus L1 protein.
-
Follow with an HRP-conjugated secondary antibody and ECL detection.
Conclusion
This compound is a highly potent and specific dual inhibitor of human NMT1 and NMT2. Its mechanism of action, which involves the blockade of host-mediated myristoylation of essential viral proteins, has demonstrated significant antiviral activity against a range of viruses. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other NMT inhibitors. The continued exploration of this class of compounds holds great promise for the development of novel host-targeted antiviral therapies.
References
- 1. Vaccinia Virus L1 Protein Is Required for Cell Entry and Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
IMP-1088: A Technical Guide to a Host-Targeting Antiviral Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of IMP-1088, a potent, first-in-class dual inhibitor of human N-myristoyltransferases 1 and 2 (NMT1 and NMT2). By targeting host cell machinery, this compound represents a promising strategy for the development of broad-spectrum antiviral therapeutics with a potentially high barrier to resistance.
Introduction
This compound is a small molecule inhibitor that prevents the production of infectious virus particles by blocking the myristoylation of viral proteins essential for capsid assembly.[1] This host-centric approach circumvents the challenge of viral diversity and the rapid emergence of resistance often seen with direct-acting antiviral agents.[2] Initially developed as a probe to study N-myristoylation in parasitic diseases, its potent activity against human NMTs has led to its exploration as a broad-spectrum antiviral. This document details the scientific journey of this compound, from its rational design to its demonstrated efficacy against a range of viruses in preclinical studies.
Discovery and Optimization
The discovery of this compound was a result of a sophisticated fragment-based drug discovery campaign. The process began with the identification of weakly binding fragments that showed cooperative binding to the NMT enzyme. Through structure-guided fragment linking and subsequent optimization of the linker geometry, a significant increase in potency was achieved.
The initial hit compound, IMP-72, was optimized through several iterations, including the creation of analogues like IMP-994 and the fragment-linked compound IMP-917. This rational design process, guided by X-ray crystallography, ultimately led to the synthesis of this compound, a picomolar inhibitor of both human NMT isoforms.[3]
Mechanism of Action
This compound exerts its antiviral effect by inhibiting the host's N-myristoyltransferases (NMT1 and NMT2). N-myristoylation is a crucial co- and post-translational modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a protein. Many viruses hijack the host's NMT enzymes to myristoylate their own proteins, a step that is essential for viral capsid formation, assembly, and subsequent infectivity.[1]
By binding to the protein substrate pocket of NMT, this compound blocks the myristoylation of key viral proteins, such as the capsid precursor protein VP0 in rhinoviruses and the L1 protein in vaccinia virus.[3][4] This inhibition prevents the proper assembly of the viral capsid, leading to the production of non-infectious virions.[4] This mechanism has been demonstrated to be effective against a variety of viruses, including rhinoviruses, poliovirus, foot-and-mouth disease virus, and poxviruses.[1][3]
Quantitative Data
This compound has demonstrated exceptional potency against human NMT enzymes and potent antiviral activity in various cellular assays. The following tables summarize the key quantitative data reported in the literature.
Table 1: In Vitro Enzymatic and Cellular Potency of this compound
| Parameter | Target/Assay | Value | Reference |
| IC50 | Human NMT1 (HsNMT1) | <1 nM | [5] |
| IC50 | Human NMT2 (HsNMT2) | <1 nM | [5] |
| Kd | Human NMT1 (HsNMT1) | <210 pM | [5] |
| IC50 | Rhinovirus-induced Cytopathic Effect (CPE) | 17 nM | [5] |
| IC50 | Single-cycle Rhinovirus Production | 5.8 nM | [3] |
| EC50 | Vaccinia Virus (VACV) Infection | 0.1 µM | [4] |
Table 2: Antiviral Spectrum of this compound
| Virus Family | Virus | Key Myristoylated Protein | Reference |
| Picornaviridae | Rhinovirus (multiple serotypes) | VP0 | [3] |
| Picornaviridae | Poliovirus | VP0 | [3] |
| Picornaviridae | Foot-and-Mouth Disease Virus | VP0 | [3] |
| Poxviridae | Vaccinia Virus (VACV) | L1, A16, G9 | [2][4] |
| Arenaviridae | Lassa Virus, Junin Virus | Z matrix protein, GP1 signal peptide | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound.
Quantitative Chemical Proteomics for N-Myristoylation
This protocol allows for the identification and quantification of N-myristoylated proteins in host cells and viruses.
-
Metabolic Labeling:
-
Culture cells (e.g., HeLa) to the desired confluency.
-
Infect cells with the virus of interest (e.g., Rhinovirus RV-A16 at a multiplicity of infection (MOI) of 20) for a specified period (e.g., 6 hours).
-
During infection, supplement the culture medium with an alkyne-tagged myristic acid analog, such as YnMyr.
-
In parallel, treat a set of infected cells with this compound (e.g., 50 nM) and a control set with DMSO.
-
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse the cells.
-
Determine the total protein concentration of the lysates using a BCA assay.
-
-
Click Chemistry and Enrichment:
-
To 300 µg of total protein lysate, add copper-catalyzed azide-alkyne cycloaddition (CuAAC) ligation reagents, including an azide-biotin capture reagent.
-
Incubate for 1 hour at room temperature to ligate the biotin tag to the YnMyr-labeled proteins.
-
Precipitate the proteins and wash the pellet with cold methanol.
-
-
Mass Spectrometry Analysis:
-
Resuspend the protein pellet and proceed with standard proteomics sample preparation (e.g., trypsin digestion).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Perform label-free quantification (LFQ) to compare the abundance of identified proteins between the this compound-treated and control samples to identify proteins whose myristoylation is inhibited.[2]
-
Viral Replication and Titer Assays
These assays are used to determine the effect of this compound on the production of infectious virus particles.
-
Single-Cycle Replication Assay:
-
Seed host cells (e.g., HeLa) in multi-well plates.
-
Infect the cells with the virus at a high MOI (e.g., 20) to ensure a single synchronous round of infection.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate for a period equivalent to one viral replication cycle (e.g., 6-7 hours for rhinovirus).
-
Harvest the cells and subject them to freeze-thaw cycles to release the virus particles.
-
-
Endpoint Titration (TCID50 Assay):
-
Serially dilute the viral lysates from the single-cycle replication assay.
-
Add the dilutions to fresh host cells in a 96-well plate.
-
Incubate for several days and then assess the cytopathic effect (CPE) in each well.
-
Calculate the 50% tissue culture infectious dose (TCID50) per ml to determine the viral titer.
-
Plot the viral titers against the this compound concentration to determine the IC50 value.[3]
-
References
- 1. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry | PLOS Pathogens [journals.plos.org]
- 2. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Find a Clinical Trial | Pfizer Clinical Trials [pfizerclinicaltrials.com]
- 4. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of N-Myristoyltransferases (NMT1 & NMT2) in Viral Replication: A Technical Guide for Researchers
Executive Summary
N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of proteins, is a critical post-translational modification that governs the function and localization of a multitude of cellular and viral proteins. This process is catalyzed by the host cell's N-myristoyltransferases, NMT1 and NMT2. A growing body of evidence highlights the indispensable role of these enzymes in the life cycle of numerous viruses. By hijacking the host's NMT enzymes, viruses ensure the proper myristoylation of their own proteins, which is often essential for viral assembly, budding, and infectivity. This dependency presents a compelling therapeutic opportunity to develop broad-spectrum antiviral agents by targeting host NMTs. This technical guide provides an in-depth overview of the role of NMT1 and NMT2 in viral replication, presents key quantitative data on the effects of NMT inhibition, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
The Role of N-Myristoylation in the Viral Life Cycle
N-myristoylation is a key lipidation event that facilitates the association of proteins with cellular membranes. For many viruses, this modification is crucial for the function of structural proteins, particularly those involved in the formation of the viral capsid and the subsequent budding of new virions from the host cell.
Key Viral Protein Substrates for NMTs:
-
Retroviruses (e.g., HIV-1): The Gag polyprotein, a central structural component of HIV-1, requires N-myristoylation for its transport to the plasma membrane, where viral assembly occurs.[1] The Nef protein of HIV-1 is also myristoylated, which is essential for its function in viral pathogenesis.[2]
-
Picornaviruses (e.g., Rhinoviruses, Poliovirus): The capsid protein precursor, VP0, is a well-established substrate for host NMTs. Myristoylation of VP0 is critical for the early stages of viral capsid assembly.[3][4] Inhibition of this process prevents the formation of infectious viral particles.[3]
-
Mammarenaviruses (e.g., Lassa virus, Junin virus): The matrix Z protein and the stable signal peptide (SSP) of the glycoprotein complex are myristoylated by host NMTs. This modification is essential for Z-mediated virus budding and for the fusion activity of the glycoprotein required for viral entry.[5]
-
Dengue Virus: The viral envelope (E) protein has been shown to interact with host NMT, and NMT1 expression is upregulated during dengue virus replication.[6]
-
Senecavirus A: The VP0 capsid protein is myristoylated, and this modification is essential for viral replication.[7][8]
Quantitative Data on NMT Inhibition and its Antiviral Effects
The development of potent and selective NMT inhibitors has provided valuable tools to probe the function of N-myristoylation in viral replication and has demonstrated significant promise for antiviral therapy.
In Vitro Efficacy of NMT Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) of key NMT inhibitors against various viruses.
| NMT Inhibitor | Virus | Assay Type | IC50 / EC50 (nM) | Reference |
| IMP-1088 | Human Rhinovirus (RV-A16) | Cytopathic Effect (CPE) Assay | 17 | [3] |
| This compound | Human Rhinovirus (RV-A16) | Single-Cycle Replication Assay | 5.8 | [3] |
| This compound | Mopeia Virus (MOPV) | Focus Forming Unit (FFU) Reduction | 0.04 | [5] |
| This compound | Machupo Virus (MACV) | FFU Reduction | 1.31 | [5] |
| This compound | Lassa Virus (LASV) | FFU Reduction | 2.96 | [5] |
| This compound | Vaccinia Virus (VACV) | Viral Infection Assay | 100 | [9] |
| DDD85646 | Machupo Virus (MACV) | FFU Reduction | 8.45 | [5] |
| DDD85646 | Mopeia Virus (MOPV) | FFU Reduction | 9.84 | [5] |
| DDD85646 | Lassa Virus (LASV) | FFU Reduction | 38.51 | [5] |
Impact of NMT Knockout on Viral Titers
Genetic ablation of NMT expression provides direct evidence of their importance in viral replication.
| Host Cell Line | NMT Knockout | Virus | Reduction in Viral Titer | Reference |
| HAP1 | NMT1 | Mopeia Virus (MOPV) | 90-99% | [5] |
| HAP1 | NMT1 | Lassa Virus (LASV) | 75% | [5] |
| HAP1 | NMT1 | Lymphocytic Choriomeningitis Virus (LCMV) | 90-99% | [5] |
| HAP1 | NMT1 | Lujo Virus (LUJV) | 90-99% | [5] |
| HAP1 | NMT1 | Machupo Virus (MACV) | 90-99% | [5] |
| HAP1 | NMT1 | Junin Virus (JUNV) | 90-99% | [5] |
| HAP1 | NMT2 | Mopeia Virus (MOPV) | 30-40% | [5] |
| HAP1 | NMT2 | Lymphocytic Choriomeningitis Virus (LCMV) | 30-40% | [5] |
| HAP1 | NMT2 | Junin Virus (JUNV) | 30-40% | [5] |
| HAP1 | NMT2 | Lassa Virus (LASV) | No effect | [5] |
| HAP1 | NMT2 | Lujo Virus (LUJV) | No effect | [5] |
| BHK-21 | NMT1 | Senecavirus A (SVA) | 2.5-log decrease | [7] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to investigate the role of NMTs in viral replication.
Viral Plaque Assay
This assay is the gold standard for quantifying the titer of infectious virus particles.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock of unknown titer.
-
Cell culture medium (e.g., DMEM).
-
Phosphate-Buffered Saline (PBS).
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose).
-
Fixing solution (e.g., 10% formaldehyde in PBS).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Serial Dilution of Virus: Prepare 10-fold serial dilutions of the virus stock in cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with 200-400 µL of each viral dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After the incubation period, remove the inoculum and gently add 2-3 mL of overlay medium to each well. The semi-solid overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized zones of cell death (plaques).
-
Incubation: Incubate the plates at 37°C for a period appropriate for the specific virus to form visible plaques (typically 2-14 days).
-
Fixation and Staining: Once plaques are visible, remove the overlay medium. Fix the cells with the fixing solution for at least 30 minutes. After fixation, remove the fixative and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in the wells that contain a countable number (typically 10-100 plaques).
-
Titer Calculation: The viral titer is expressed as plaque-forming units per milliliter (PFU/mL) and is calculated using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)
siRNA-Mediated Knockdown of NMT1 and NMT2
This technique is used to specifically reduce the expression of NMT1 and NMT2 to assess their individual contributions to viral replication.
Materials:
-
Host cells susceptible to viral infection.
-
Validated siRNAs targeting NMT1 and NMT2, and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Complete growth medium.
-
Western blot reagents.
-
Virus stock.
Procedure:
-
Cell Seeding: Seed cells in multi-well plates such that they are 30-50% confluent at the time of transfection.
-
siRNA Transfection: a. Dilute the siRNAs (final concentration typically 10-50 nM) in Opti-MEM. b. Dilute the transfection reagent in Opti-MEM. c. Combine the diluted siRNAs and the diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation. d. Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target proteins. The optimal time will vary depending on the cell type and the stability of the target proteins.
-
Verification of Knockdown: Harvest a subset of the cells to verify the knockdown efficiency of NMT1 and NMT2 by Western blot analysis.
-
Viral Infection: Infect the NMT-depleted cells and control cells with the virus of interest at a known multiplicity of infection (MOI).
-
Analysis of Viral Replication: At various time points post-infection, collect cell lysates and supernatants to analyze viral replication by methods such as plaque assay (to measure infectious virus production), qPCR (to measure viral RNA levels), or Western blot (to measure viral protein expression).
Metabolic Labeling of Myristoylated Viral Proteins
This method allows for the direct visualization and quantification of myristoylated proteins.
Materials:
-
Host cells.
-
Virus stock.
-
Myristic acid analog with a clickable tag (e.g., YnMyr, an alkyne-tagged myristate analog).
-
Lysis buffer.
-
Click chemistry reagents (e.g., azide-functionalized reporter tag like AzTB, copper catalyst, reducing agent).
-
SDS-PAGE and in-gel fluorescence imaging system or Western blot apparatus.
Procedure:
-
Cell Infection and Labeling: Infect host cells with the virus. During the infection, supplement the culture medium with the clickable myristic acid analog. The analog will be metabolically incorporated into newly synthesized myristoylated proteins.
-
Cell Lysis: At the desired time post-infection, lyse the cells to release the proteins.
-
Click Chemistry Reaction: Perform a click chemistry reaction on the cell lysate to attach a reporter tag (e.g., a fluorescent dye or biotin) to the alkyne group of the incorporated myristic acid analog.
-
Analysis:
-
In-gel fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the myristoylated proteins using a fluorescence scanner.
-
Western blot: After the click reaction with a biotin tag, the biotinylated proteins can be detected by a streptavidin-HRP conjugate and chemiluminescence.
-
Co-Immunoprecipitation (Co-IP) of NMT and Viral Proteins
Co-IP is used to demonstrate a physical interaction between NMTs and their viral protein substrates.
Materials:
-
Virus-infected cells.
-
Co-IP lysis buffer (non-denaturing).
-
Antibody specific to the viral protein of interest (bait protein) or an epitope tag.
-
Control IgG antibody.
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE and Western blot reagents, including antibodies against NMT1 and NMT2.
Procedure:
-
Cell Lysis: Lyse virus-infected cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the cell lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the viral bait protein or a control IgG overnight at 4°C.
-
Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against NMT1 and NMT2 to detect their presence in the immunoprecipitated complex.
Visualizing the Pathways and Workflows
Signaling Pathway: Myristoylation and Membrane Targeting of Viral Proteins
The myristoylation of viral structural proteins, such as HIV Gag and picornavirus VP0, is a critical step for their localization to cellular membranes, which is a prerequisite for viral assembly and budding.
Caption: Myristoylation pathway of viral proteins.
Experimental Workflow: Investigating NMT Inhibition
This workflow outlines the key steps to assess the antiviral potential of an NMT inhibitor.
Caption: Workflow for NMT inhibitor antiviral testing.
Logical Relationship: NMT Isoform Specificity in HIV-1
Different viral proteins can exhibit preferential myristoylation by either NMT1 or NMT2, suggesting distinct roles for the two isoforms.
Caption: NMT isoform preference for HIV-1 proteins.
Conclusion and Future Directions
The host cell's N-myristoyltransferases, NMT1 and NMT2, represent a critical dependency for a wide range of viruses, making them a highly attractive target for the development of broad-spectrum antiviral therapies. The potent antiviral activity of NMT inhibitors observed in vitro underscores the therapeutic potential of this approach. Future research should focus on the development of next-generation NMT inhibitors with improved selectivity and pharmacokinetic properties suitable for in vivo studies and eventual clinical translation. Furthermore, a deeper understanding of the specific roles of NMT1 and NMT2 in the replication of different viruses will be crucial for designing targeted therapeutic strategies and for anticipating potential mechanisms of viral resistance. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore the fascinating interplay between host NMTs and viral replication.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting n-myristoyltransferases promotes a pan-Mammarenavirus inhibition through the degradation of the Z matrix protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
IMP-1088: A Potent Chemical Probe for N-myristoyltransferase (NMT) Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical co- and post-translational modification that governs the function of a multitude of proteins involved in pivotal cellular processes. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT), which exists as two isoforms in humans, NMT1 and NMT2. The dysregulation of NMT activity has been implicated in various diseases, including cancer and infectious diseases, making it an attractive therapeutic target. IMP-1088 has emerged as a potent and selective dual inhibitor of human NMT1 and NMT2, serving as an invaluable chemical probe to dissect the roles of N-myristoylation in health and disease. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and insights into the signaling pathways modulated by NMT inhibition.
Introduction to this compound
This compound is a small molecule inhibitor that targets both human N-myristoyltransferase 1 (NMT1) and NMT2 with high potency.[1][2][3][4][5][6] It was developed through fragment-based drug discovery and has demonstrated significant utility in studying the biological consequences of NMT inhibition. By preventing the myristoylation of viral and host cell proteins, this compound has been shown to block the replication of a broad range of viruses, including rhinoviruses, polioviruses, and poxviruses.[3] Its mechanism of action involves targeting the host cell machinery, which may reduce the likelihood of viral resistance.[3] In addition to its antiviral properties, this compound is a valuable research tool for elucidating the roles of N-myristoylated proteins in various cellular signaling pathways.
Physicochemical Properties and Data Presentation
A summary of the key physicochemical and biological activity data for this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine | [3] |
| Molecular Formula | C₂₅H₂₉F₂N₅O | [3][7] |
| Molar Mass | 453.538 g·mol⁻¹ | [3] |
| CAS Number | 2059148-82-0 | [3][7] |
| Solubility | Soluble in DMSO (100 mg/mL) and Methyl Acetate (10 mg/ml) | [2][7] |
Table 2: In Vitro Biochemical Activity of this compound
| Target | Assay | Potency | Reference |
| Human NMT1 (HsNMT1) | IC₅₀ | <1 nM | [2] |
| Human NMT2 (HsNMT2) | IC₅₀ | <1 nM | [2] |
| Human NMT1 (HsNMT1) | K_d | <210 pM | [2] |
Table 3: Cellular and Antiviral Activity of this compound
| Cell Line/Virus | Assay | Potency (EC₅₀/IC₅₀) | Cytotoxicity (CC₅₀/IC₅₀) | Reference |
| Rhinovirus (RV-A16) in HeLa cells | Cytopathic Effect (CPE) | 17 nM | >1,000 nM (for cell growth) | [2][7] |
| Rhinovirus (RV-A16) in HeLa cells | Infectious Virus Suppression | 5.8 nM | - | [2] |
| Vaccinia Virus (VACV) in primate cells | Viral Infection Inhibition | 0.1 µM | >10 µM | [8] |
| Various Rhinovirus serotypes in HeLa cells | Viral Titer Reduction | - | >1,000 nM (for cell growth) | [7] |
| Rhinovirus (RV-16) in hBECs | Infectious Virus Production | - | - | [7] |
Signaling Pathways and Biological Effects of NMT Inhibition
N-myristoylation is crucial for the proper localization and function of numerous signaling proteins. Inhibition of NMTs by this compound can therefore have profound effects on various cellular pathways.
Disruption of Viral Replication
A primary and well-documented effect of this compound is the inhibition of viral replication. This is achieved by preventing the N-myristoylation of viral capsid proteins, which is an essential step for viral assembly.[3]
Caption: this compound inhibits viral replication by blocking NMT-mediated myristoylation of viral capsid proteins.
Modulation of Cellular Signaling Cascades
NMT inhibition has been shown to impact key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, the myristoylation of Src family kinases is essential for their membrane localization and subsequent activation of downstream signaling.
Caption: this compound can disrupt pro-proliferative signaling by inhibiting the myristoylation of key kinases like c-Src.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments involving this compound.
In Vitro NMT Inhibition Assay
This protocol describes a fluorogenic assay to measure the inhibitory activity of this compound on recombinant human NMT1 and NMT2.
Materials:
-
Recombinant human NMT1 and NMT2
-
Myristoyl-CoA
-
Fluorogenic peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 0.5 mM EDTA)
-
This compound stock solution (in DMSO)
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the NMT enzyme (NMT1 or NMT2) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of Myristoyl-CoA and the fluorogenic peptide substrate.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm, emission at 460 nm).
-
Calculate the initial reaction rates and determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro NMT inhibition assay.
Cellular Viability Assay (MTS Assay)
This protocol outlines the use of an MTS assay to determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom microplates
-
MTS reagent
-
Plate reader with absorbance detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value.
Caption: Workflow for the MTS cell viability assay.
Viral Titer Assay (Plaque Assay)
This protocol describes a plaque assay to determine the effect of this compound on the production of infectious virus particles.
Materials:
-
Host cell line permissive to the virus of interest
-
Virus stock
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Infect the cells with the virus in the presence of various concentrations of this compound or DMSO (vehicle control).
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of this compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques and calculate the viral titer (plaque-forming units per mL). Determine the EC₅₀ of this compound.
Caption: Workflow for the viral plaque assay.
Quantitative Proteomic Analysis of N-myristoylation
This protocol provides an overview of a chemical proteomics approach to identify and quantify proteins whose myristoylation is inhibited by this compound.
Materials:
-
Cell line of interest
-
YnMyr (alkyne-tagged myristic acid analog)
-
This compound stock solution (in DMSO)
-
Cell lysis buffer
-
Azide-biotin tag
-
Click chemistry reagents (copper(I) catalyst, ligand)
-
Streptavidin beads
-
Mass spectrometer
Procedure:
-
Culture cells in the presence of YnMyr and different concentrations of this compound or DMSO.
-
Harvest and lyse the cells.
-
Perform a click chemistry reaction to attach an azide-biotin tag to the alkyne group of the incorporated YnMyr.
-
Enrich the biotin-tagged (myristoylated) proteins using streptavidin beads.
-
Digest the enriched proteins into peptides (e.g., with trypsin).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the myristoylated proteins and determine the extent of inhibition by this compound.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [medbox.iiab.me]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IMP-1088 in Viral Plaque Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMP-1088 is a potent, cell-active dual inhibitor of human N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2), with IC₅₀ values in the sub-nanomolar range.[1][2] N-myristoylation is a crucial lipid modification of many viral and host proteins, essential for their proper function and localization.[3] By inhibiting the host's NMT enzymes, this compound disrupts the life cycle of various viruses that depend on myristoylated proteins for processes such as capsid assembly, viral entry, and budding.[3][4][5] This host-targeted antiviral strategy is believed to have a lower risk of inducing viral resistance compared to direct-acting antivirals.[4][6]
This compound has demonstrated significant antiviral activity against a broad range of viruses, including:
-
Picornaviruses: Rhinoviruses (the common cold virus), Poliovirus, and Foot-and-mouth disease virus.[1][3][5][7]
-
Arenaviruses: Lassa virus and Junin virus.[4]
These application notes provide a detailed protocol for utilizing this compound in a viral plaque assay to determine its antiviral efficacy. The plaque assay is a standard method for quantifying infectious virus particles and evaluating the inhibitory effects of antiviral compounds.[9][10]
Principle of the Assay
The plaque reduction assay is a quantitative method used to determine the concentration of an antiviral agent required to inhibit viral replication.[11] A confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of this compound. The infected cells are then covered with a semi-solid overlay medium, which restricts the spread of progeny virions to neighboring cells.[11][12] This results in the formation of localized zones of cell death, or "plaques," which can be visualized and counted.[10] The reduction in the number of plaques in the presence of this compound compared to an untreated control is a measure of its antiviral activity.
Data Presentation
| Parameter | Value | Virus(es) | Cell Line | Reference |
| NMT1 IC₅₀ (human) | <1 nM | - | - | [1] |
| NMT2 IC₅₀ (human) | <1 nM | - | - | [1] |
| HsNMT1 Kd | <210 pM | - | - | [2] |
| EC₅₀ (Vaccinia Virus) | ~100 nM | Vaccinia Virus | HeLa | [3] |
| EC₅₀ (Rhinovirus RV-A16) | 17 nM (CPE assay) | Rhinovirus | HeLa | [2] |
| IC₅₀ (Rhinovirus RV-A16) | 5.8 nM (infectious virus) | Rhinovirus | HeLa | [2][7] |
| Cytotoxicity (IC₅₀) | >10 µM | - | HeLa | [3] |
| Selectivity Index | >100 | Vaccinia Virus | HeLa | [3] |
Experimental Protocols
Materials and Reagents
-
Compound: this compound (CAS: 2059148-82-0)
-
Cell Lines: A cell line susceptible to the virus of interest (e.g., HeLa, BSC-40, Vero E6).
-
Viruses: A stock of the virus to be tested with a known titer (Plaque Forming Units/mL).
-
Media and Reagents:
-
Complete growth medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
-
Infection medium (e.g., DMEM or MEM with 2% FBS).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA.
-
Dimethyl sulfoxide (DMSO), sterile, for preparing this compound stock solution.
-
Semi-solid overlay medium (e.g., 0.3-1.2% agarose, methylcellulose, or Avicel in infection medium).[12][13]
-
Crystal Violet staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Fixing solution (e.g., 10% formalin or 4% paraformaldehyde in PBS).
-
-
Equipment:
-
Sterile multi-well tissue culture plates (6, 12, or 24-well).
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
Biosafety cabinet.
-
Inverted microscope.
-
Pipettes and sterile tips.
-
Water bath.
-
Preliminary Assays
a) Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
b) Cytotoxicity Assay: Before assessing antiviral activity, it is crucial to determine the non-toxic concentration range of this compound for the chosen host cell line.
-
Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant and low (e.g., ≤0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "cells only" control and a "vehicle" (DMSO) control.
-
Incubate the plate for the same duration as the planned plaque assay (e.g., 48-72 hours).
-
Assess cell viability using a standard method such as MTT, MTS, or CellTiter-Glo assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of this compound that reduces cell viability by 50%. For subsequent antiviral assays, use concentrations of this compound well below the CC₅₀.
Plaque Reduction Assay Protocol
This protocol describes a co-treatment approach where the virus and this compound are added simultaneously. Variations for pre-treatment and post-treatment are also described.
Day 1: Cell Seeding
-
Culture and harvest the appropriate host cells.
-
Seed the cells into multi-well plates (e.g., 6-well or 12-well) at a density that will form a confluent monolayer on the day of infection.[9]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Infection and Treatment
-
On the day of the assay, ensure the cell monolayers are confluent.
-
Prepare serial dilutions of this compound in infection medium at twice the final desired concentration.
-
Prepare a virus inoculum in infection medium at a concentration that will yield a countable number of plaques (e.g., 50-100 PFU/well).
-
In separate tubes, mix equal volumes of the diluted virus and each this compound dilution. Also prepare a virus control (virus + infection medium with DMSO) and a cell control (infection medium only).
-
Aspirate the growth medium from the cell monolayers and wash once with sterile PBS.
-
Inoculate the cells with the virus-IMP-1088 mixtures (e.g., 200 µL/well for a 12-well plate).
-
Incubate the plates for 1-2 hours at the optimal temperature for the virus to allow for adsorption.[11][14] Gently rock the plates every 15-20 minutes.
Protocol Variations:
-
Pre-treatment: To investigate the effect of this compound on the host cell prior to infection, incubate the cell monolayer with this compound-containing medium for a set period (e.g., 2-4 hours) before removing it and adding the virus inoculum.
-
Post-treatment: To assess the impact of this compound on post-entry steps of the viral life cycle, add the this compound-containing overlay after the virus adsorption period. This compound has been shown to be effective even when added up to 3 hours post-infection for rhinoviruses.[1][2]
Day 2 (continued): Overlay Application
-
While the virus is adsorbing, prepare the overlay medium. If using an agarose overlay, melt it and then cool it to approximately 42-45°C in a water bath. Mix it 1:1 with 2x concentrated infection medium containing the appropriate final concentrations of this compound.
-
Carefully aspirate the inoculum from the wells.
-
Gently add the semi-solid overlay medium to each well (e.g., 1-2 mL/well for a 12-well plate).[11]
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
Incubate the plates at the optimal temperature and for the required duration for the specific virus to form visible plaques (typically 2-10 days).
Day 4-12: Plaque Visualization and Counting
-
Once plaques are visible, fix the cells by adding a fixing solution directly to the overlay and incubating for at least 30-60 minutes.
-
Carefully remove the overlay (e.g., by aspiration or with a spatula).
-
Stain the cell monolayer with crystal violet solution for 10-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
Data Analysis
-
Calculate the average plaque count for each concentration of this compound.
-
Determine the percentage of plaque reduction for each concentration relative to the virus control (0% inhibition).
-
% Inhibition = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] x 100
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to determine the 50% effective concentration (EC₅₀), which is the concentration of this compound that reduces the number of plaques by 50%.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile for the compound.
Mandatory Visualizations
Caption: Workflow for a viral plaque reduction assay using this compound.
Caption: Mechanism of action of this compound targeting host N-myristoylation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry | PLOS Pathogens [journals.plos.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [medbox.iiab.me]
- 7. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 13. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: IMP-1088 for Rhinovirus Inhibition in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMP-1088 is a potent and selective dual inhibitor of human N-myristoyltransferases 1 and 2 (NMT1 and NMT2), enzymes responsible for the co-translational attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a subset of proteins.[1][2][3] This host-directed enzymatic activity is exploited by various viruses, including human rhinoviruses (HRV), the primary causative agent of the common cold.[4][5] In rhinoviruses, the N-myristoylation of the viral capsid protein VP0 is an essential step for the assembly of infectious virions.[2][6] By inhibiting the host's NMT enzymes, this compound effectively blocks this critical stage of the viral life cycle, preventing the formation of new, infectious viral particles.[1][6] These application notes provide a summary of the quantitative data, detailed experimental protocols for evaluating the anti-rhinovirus activity of this compound in HeLa cells, and a visual representation of the underlying mechanism and experimental workflows.
Mechanism of Action
This compound acts as a host-directed antiviral by targeting the host cell's N-myristoyltransferases (NMT1 and NMT2).[1] The replication of rhinovirus is dependent on the host's cellular machinery to myristoylate its viral capsid protein VP0.[2][6] This modification is crucial for the proper assembly of the viral capsid.[6] this compound potently inhibits NMT1 and NMT2, thereby preventing the myristoylation of VP0.[2] The absence of this lipid modification halts the assembly of infectious viral particles, effectively suppressing viral replication.[6] This host-centric approach is thought to have a higher barrier to the development of viral resistance compared to traditional antivirals that target viral components.[1]
Caption: Mechanism of this compound-mediated rhinovirus inhibition.
Data Presentation
The following tables summarize the quantitative data for the activity of this compound.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | <1 nM | HsNMT1 | [2][3] |
| IC50 | <1 nM | HsNMT2 | [2][3] |
| Kd | <210 pM | HsNMT1 | [2] |
Table 1: In Vitro Enzymatic Activity of this compound
| Assay | Parameter | Value | Virus Strain(s) | Reference |
| Cytopathic Effect (CPE) Reduction | IC50 | 17 nM | RV-A16 | [2] |
| Virus Titer Reduction | - | Reduction at 500 nM | RV-A16, RV-A1, RV-B14, RV-A28 | [3] |
| Cytotoxicity | IC50 | >1,000 nM | HeLa cells | [3] |
Table 2: Antiviral Activity and Cytotoxicity of this compound in HeLa Cells
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy of this compound against rhinovirus in HeLa cells.
Caption: General experimental workflow for evaluating this compound.
Cell Culture and Virus Propagation
-
Cell Line: HeLa cells are a standard model for rhinovirus research.[7] They should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Rhinovirus Strains: Various rhinovirus strains can be used, such as RV-A16, RV-A1, RV-B14, and RV-A28.[3]
-
Virus Propagation: To generate viral stocks, infect confluent monolayers of HeLa cells with the desired rhinovirus strain at a low multiplicity of infection (MOI). Incubate at 34°C until a significant cytopathic effect (CPE) is observed (typically 80-90%). Harvest the cells and supernatant, and subject them to three freeze-thaw cycles to release the virus. Centrifuge to remove cell debris, and store the viral supernatant in aliquots at -80°C.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Seed HeLa cells in a 96-well plate at a density that will form a confluent monolayer overnight.
-
The next day, remove the growth medium and add serial dilutions of this compound in a low-serum medium (e.g., 2% FBS). Include a "no compound" control.
-
Add the rhinovirus at a predetermined MOI that causes complete CPE within 48-72 hours.
-
Include a "cell control" (no virus, no compound) and a "virus control" (virus, no compound).
-
Incubate the plate at 34°C for 48-72 hours, or until the virus control wells show complete CPE.
-
Assess cell viability by staining with a solution such as crystal violet. After staining, gently wash the plate and allow it to dry.
-
Solubilize the stain and measure the absorbance at a suitable wavelength (e.g., 570 nm).
-
Calculate the concentration of this compound that protects 50% of the cells from CPE (IC50).
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles.
-
Seed HeLa cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the rhinovirus stock.
-
Remove the growth medium from the cells and infect the monolayers with a viral dilution that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Allow the virus to adsorb for 1 hour at 34°C.
-
During the adsorption period, prepare an overlay medium containing a semi-solid substance (e.g., agarose or methylcellulose) and various concentrations of this compound.
-
After adsorption, remove the inoculum and add the overlay medium containing this compound.
-
Incubate the plates at 34°C for 3-5 days, or until plaques are visible.
-
Fix the cells with a solution like 10% formalin and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction at each concentration of this compound.
Virus Yield Reduction Assay
This assay measures the amount of new infectious virus produced in the presence of the compound.
-
Seed HeLa cells in 24-well plates and allow them to reach confluency.
-
Treat the cells with different concentrations of this compound for a few hours prior to infection.
-
Infect the cells with rhinovirus at a specific MOI (e.g., 1 or 0.01) for 1-2 hours.
-
Remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound.
-
Incubate for a single replication cycle (e.g., 24 hours).
-
Harvest the cells and supernatant and perform three freeze-thaw cycles.
-
Determine the viral titer in the lysate using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Calculate the reduction in viral yield compared to the untreated control.
Cytotoxicity Assay (e.g., MTT Assay)
This assay is crucial to ensure that the observed antiviral effect is not due to the toxicity of the compound.
-
Seed HeLa cells in a 96-well plate.
-
The following day, treat the cells with the same serial dilutions of this compound used in the antiviral assays.
-
Incubate for the same duration as the antiviral assays (e.g., 48-72 hours) at 37°C.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the concentration of this compound that reduces cell viability by 50% (CC50).
N-Myristoylation Assay using Click Chemistry
This assay directly visualizes the inhibition of protein myristoylation.
-
Culture HeLa cells in the presence of a myristic acid analog containing a "clickable" functional group (e.g., an alkyne or azide) for a few hours to allow for its incorporation into cellular proteins.
-
Treat the cells with this compound or a vehicle control.
-
Infect the cells with rhinovirus.
-
After a suitable incubation period, lyse the cells and perform a "click" reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin) to the myristic acid analog.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by Western blot using an antibody against the viral protein of interest (e.g., VP0) and streptavidin-HRP for biotin detection. A decrease in the signal for the viral protein in the this compound-treated sample indicates inhibition of myristoylation.
Conclusion
This compound is a powerful research tool for studying the role of N-myristoylation in the rhinovirus life cycle. Its potent and specific inhibition of host NMTs provides a robust method for inhibiting viral replication in vitro. The protocols outlined above provide a framework for researchers to investigate the antiviral properties of this compound and similar compounds against rhinoviruses in HeLa cells. The high therapeutic index, as indicated by the low nanomolar antiviral activity and high micromolar cytotoxicity, underscores its potential as a lead compound for the development of novel host-directed antiviral therapies for the common cold.
References
- 1. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibodies to the Buried N Terminus of Rhinovirus VP4 Exhibit Cross-Serotypic Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IMP-1088 Solubility in DMSO for Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of IMP-1088 stock solutions using dimethyl sulfoxide (DMSO) as a solvent. This compound is a potent dual inhibitor of human N-myristoyltransferases NMT1 and NMT2, critical enzymes in various biological processes, including viral replication.[1][2] Accurate preparation of stock solutions is paramount for reproducible and reliable experimental outcomes.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data for preparing this compound stock solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₉F₂N₅O | [3] |
| Molecular Weight | 453.53 g/mol | [3] |
| CAS Number | 2059148-82-0 | [3] |
Table 2: Solubility and Recommended Storage of this compound
| Solvent | Maximum Solubility | Storage Temperature (in solvent) | Stability (in solvent) | Reference |
| DMSO | 100 mg/mL (220.49 mM) | -20°C | 1 month | [1][3] |
| -80°C | 6 months | [3] |
Note: The solid compound is stable for at least 2 years when stored at -20°C.[4]
Table 3: Example Volumes for Preparing this compound Stock Solutions in DMSO
| Desired Concentration | Mass of this compound (for 1 mg) | Mass of this compound (for 5 mg) | Mass of this compound (for 10 mg) |
| 1 mM | 2.2049 mL | 11.0246 mL | 22.0493 mL |
| 5 mM | 0.4410 mL | 2.2049 mL | 4.4099 mL |
| 10 mM | 0.2205 mL | 1.1025 mL | 2.2049 mL |
Calculations are based on a molecular weight of 453.53 g/mol .[3]
Experimental Protocols
This section details the methodology for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Protocol: Preparation of a 10 mM this compound Stock Solution
-
Preparation: Work in a clean, dry environment. Allow the this compound vial and DMSO to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[1]
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, weigh 1 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution from 1 mg of this compound, add 0.2205 mL (220.5 µL) of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication: If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[1][3] Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage: For convenience and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] Ensure the vials are clearly labeled with the compound name, concentration, solvent, and date of preparation.
Working Dilutions:
For cellular or biochemical assays, the stock solution can be further diluted to the desired working concentration using the appropriate cell culture medium or assay buffer. Typical working concentrations of this compound in antiviral assays range from the low nanomolar to the low micromolar range (e.g., 50 nM, 500 nM, 1 µM, 2 µM).[5][6][7]
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway context of this compound.
Caption: Workflow for the preparation and storage of this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for IMP-1088 in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMP-1088 is a potent, cell-permeable small molecule that acts as a dual inhibitor of human N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2).[1][2] N-myristoylation is a crucial lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine residue of a wide range of cellular and viral proteins.[3][4] This modification is critical for various cellular processes, including signal transduction, protein-protein interactions, and the localization of proteins to cellular membranes.[4][5][6] Inhibition of NMT activity by this compound provides a powerful tool to investigate the roles of N-myristoylated proteins in cellular physiology and disease. These application notes provide detailed protocols for the use of this compound in primary human bronchial epithelial cells (hBECs).
Mechanism of Action
This compound specifically inhibits NMT1 and NMT2, preventing the transfer of myristoyl-CoA to the N-terminal glycine of substrate proteins.[1][2] This leads to the accumulation of non-myristoylated proteins, which may exhibit altered localization, stability, and function.[4][6] In the context of viral infections, such as rhinovirus, this compound has been shown to block the myristoylation of viral capsid proteins, thereby inhibiting viral assembly and replication.[7] Beyond its antiviral effects, the inhibition of host cell N-myristoylation can be leveraged to study the fundamental roles of NMT substrates in bronchial epithelial cell biology.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Type/System | Reference |
| Enzyme Inhibition | |||
| HsNMT1 IC50 | <1 nM | Human enzyme | [2][7] |
| HsNMT2 IC50 | <1 nM | Human enzyme | [2][7] |
| HsNMT1 Kd | <210 pM | Human enzyme | [2] |
| Antiviral Activity | |||
| Rhinovirus Replication IC50 | 5.8 nM | HeLa cells | [2] |
| Virus-induced Cytopathic Effect (CPE) IC50 | 17 nM | HeLa cells | [2] |
| Vaccinia Virus Infection EC50 | 0.1 µM | Primate cells | [8] |
| Cellular Effects | |||
| Cell Growth IC50 (HeLa) | >1,000 nM | HeLa cells | [7] |
Signaling Pathway
Caption: N-myristoylation signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Culturing Primary Human Bronchial Epithelial Cells (hBECs)
This protocol describes the expansion of primary hBECs in a submerged culture system.
Materials:
-
Primary Human Bronchial Epithelial Cells (hBECs)
-
Bronchial Epithelial Cell Growth Medium (BEGM) with supplements
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin/EDTA solution
-
Trypsin Neutralizing Solution
-
Collagen-coated culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells: Rapidly thaw the cryopreserved vial of hBECs in a 37°C water bath.
-
Seeding: Transfer the thawed cells to a conical tube containing pre-warmed BEGM. Centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in fresh BEGM and seed onto a collagen-coated T-75 flask.
-
Culture Maintenance: Incubate the cells at 37°C in a humidified 5% CO2 incubator. Change the medium every 2-3 days.
-
Passaging: When cells reach 70-80% confluency, wash with PBS and detach using Trypsin/EDTA. Neutralize the trypsin with Trypsin Neutralizing Solution, centrifuge the cells, and re-seed onto new collagen-coated flasks at a recommended seeding density.
Treatment of hBECs with this compound
This protocol provides a general framework for treating hBECs with this compound to study the effects of NMT inhibition.
Caption: General experimental workflow for this compound treatment of hBECs.
Materials:
-
Cultured hBECs (70-80% confluent)
-
This compound (stock solution in DMSO)
-
BEGM
-
DMSO (vehicle control)
Procedure:
-
Preparation of this compound Working Solutions: Prepare serial dilutions of this compound in BEGM from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% (v/v). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the culture medium from the hBECs and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Downstream Analysis: Following incubation, the cell culture supernatant can be collected for cytotoxicity assays, and the cells can be lysed for NMT activity assays or western blot analysis.
Cell Viability and Cytotoxicity Assays
a) MTT Assay (Cell Viability)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plate reader
Procedure:
-
Culture and treat hBECs in a 96-well plate as described above.
-
At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
b) LDH Assay (Cytotoxicity)
Materials:
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Culture and treat hBECs as described above.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength. Cytotoxicity is determined by the amount of LDH released into the medium.
N-Myristoyltransferase (NMT) Activity Assay
This fluorescence-based assay measures the activity of NMT in cell lysates.
Materials:
-
hBEC lysates (from control and this compound treated cells)
-
Assay buffer
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine
-
Fluorescent probe for Coenzyme A detection (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin)
-
Fluorometer
Procedure:
-
Prepare Cell Lysates: Lyse the control and this compound treated hBECs in a suitable lysis buffer and determine the protein concentration.
-
Assay Reaction: In a microplate, combine the cell lysate, assay buffer, myristoyl-CoA, and the fluorescent probe.
-
Initiate Reaction: Start the reaction by adding the peptide substrate.
-
Measure Fluorescence: Monitor the increase in fluorescence over time, which corresponds to the production of Coenzyme A as a result of NMT activity.
-
Data Analysis: Calculate the initial reaction rates and compare the NMT activity in this compound-treated samples to the vehicle control.
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins in hBECs following treatment with this compound.
Materials:
-
hBEC lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against specific N-myristoylated proteins or loading controls like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Cell Viability | High concentration of this compound or DMSO. | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure final DMSO concentration is low (<0.1%). |
| Inconsistent Assay Results | Variation in cell seeding density or treatment application. | Ensure uniform cell seeding and accurate pipetting of the inhibitor. |
| No Inhibition of NMT Activity | Inactive this compound or incorrect assay setup. | Verify the integrity of the this compound stock. Optimize the NMT activity assay conditions. |
| Weak Western Blot Signal | Insufficient protein loading or antibody issues. | Increase the amount of protein loaded. Optimize antibody concentrations and incubation times. |
Conclusion
This compound is a valuable research tool for investigating the role of N-myristoylation in the biology of primary human bronchial epithelial cells. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies. Careful experimental design and adherence to these protocols will enable the generation of robust and reproducible data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis After IMP-1088 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMP-1088 is a potent and highly specific dual inhibitor of human N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2) with IC50 values of less than 1 nM for both enzymes.[1][2] N-myristoylation is a crucial lipid modification where NMTs catalyze the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular and viral proteins.[3] This modification is critical for protein localization, stability, and involvement in signal transduction pathways.[3]
This compound has emerged as a powerful research tool and a potential antiviral therapeutic by targeting host cell machinery rather than the virus itself, which may reduce the likelihood of viral resistance.[4] Its mechanism of action involves the inhibition of N-myristoylation of viral proteins essential for key viral processes such as capsid assembly and viral budding.[1][4][5] This inhibitory action has been demonstrated against a variety of viruses, including rhinoviruses, poxviruses, and mammarenaviruses.[4]
These application notes provide detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on protein myristoylation and downstream cellular signaling pathways.
Mechanism of Action of this compound
This compound prevents the production of infectious virus particles by inhibiting the host's NMT enzymes, thereby blocking the myristoylation of viral proteins required for capsid formation.[4] For instance, in rhinoviruses, this compound blocks the N-myristoylation of the viral capsid protein VP0, which is a critical step in viral assembly.[1][2][5] Similarly, in vaccinia virus (VACV), this compound inhibits the N-myristoylation of the L1 protein, which is essential for viral entry into host cells.[3][6] In mammarenaviruses, the Z matrix protein is a key target.[4][7]
The following diagram illustrates the inhibitory effect of this compound on N-myristoyltransferase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry | PLOS Pathogens [journals.plos.org]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMP-1088 is a potent, small-molecule inhibitor of human N-myristoyltransferases 1 and 2 (NMT1 and NMT2).[1][2][3][4][5] These host enzymes are crucial for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of specific viral proteins. In mammarenaviruses, such as the highly pathogenic Lassa (LASV), Junin (JUNV), Machupo (MACV), and Lujo (LUJV) viruses, the matrix protein Z is a key substrate for N-myristoylation.[6][7][8] This lipid modification is essential for the proper function of the Z protein, particularly in mediating virus assembly and budding from the host cell.[6][7][8] Inhibition of Z protein myristoylation by this compound leads to the degradation of the Z protein, thereby preventing the formation and release of new viral particles.[6][8] This makes this compound a valuable research tool for dissecting the role of Z protein myristoylation in the mammarenavirus life cycle and a promising candidate for the development of host-targeted antiviral therapies.
Mechanism of Action
This compound acts by directly inhibiting the host NMT enzymes, thereby preventing the transfer of myristoyl-CoA to the N-terminal glycine of the mammarenavirus Z protein. This lack of myristoylation destabilizes the Z protein, leading to its degradation.[6][9] Consequently, the Z protein is unable to perform its critical role in orchestrating the assembly and budding of new virions at the plasma membrane. It is important to note that while myristoylation is indispensable for viral budding, it has been shown to be not required for the Z protein's inhibitory effect on the viral ribonucleoprotein (vRNP) complex.[3][9]
Quantitative Data
| Compound | Virus | Assay Type | Cell Line | EC50 / IC50 | Reference |
| This compound | Lassa Virus (LASV) | Virus Yield Reduction | A549 | Nanomolar range | [6][7] |
| This compound | Junin Virus (JUNV) | Virus Yield Reduction | A549 | Nanomolar range | [6][7] |
| This compound | Machupo Virus (MACV) | Virus Yield Reduction | A549 | Nanomolar range | [6][7] |
| This compound | Lujo Virus (LUJV) | Virus Yield Reduction | A549 | Nanomolar range | [6][7] |
| This compound | Rhinovirus RV-A16 | CPE Inhibition | HeLa | IC50: 17 nM | [2] |
| This compound | Rhinovirus RV-A16 | Infectious Virus Reduction | HeLa | IC50: 5.8 nM | [10] |
| This compound | Vaccinia Virus (VACV) | Virus Spread Reduction | HeLa | EC50: ~100 nM | [11] |
Experimental Protocols
Here, we provide detailed protocols for key experiments used to study the effects of this compound on mammarenavirus Z protein myristoylation and viral budding.
Mammarenavirus Minigenome Assay
This assay is used to quantify the activity of the viral RNA-dependent RNA polymerase (RdRp) and to assess the inhibitory effect of the Z protein on this activity.
Materials:
-
HEK293T cells
-
Plasmids encoding the Lassa virus L protein and Nucleoprotein (NP)
-
A plasmid containing a Lassa virus-like minigenome encoding a reporter gene (e.g., Firefly Luciferase) flanked by the viral untranslated regions (UTRs).
-
Plasmid encoding the Lassa virus Z protein (wild-type or mutants)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-luciferase reporter assay system
-
This compound (dissolved in DMSO)
-
Cell culture medium (DMEM supplemented with 10% FBS)
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with plasmids encoding the Lassa virus L protein, NP, the minigenome reporter, and either an empty vector or a plasmid encoding the Z protein.
-
This compound Treatment: Immediately after transfection, add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control to the cell culture medium.
-
Incubation: Incubate the cells for 48 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Luciferase Assay: Measure the Firefly and Renilla (as a transfection control) luciferase activities according to the manufacturer's instructions using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Compare the reporter gene expression in the presence of the Z protein with and without this compound to determine the effect of the inhibitor on Z's vRNP inhibitory function.
Virus-Like Particle (VLP) Budding Assay
This assay measures the ability of the Z protein to drive the budding of VLPs from cells, a process dependent on its myristoylation.
Materials:
-
HEK293T cells
-
Plasmid encoding a fusion protein of Lassa virus Z and a reporter protein (e.g., Gaussia Luciferase or a fluorescent protein like mCherry)
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Sucrose cushion (20% w/v in PBS)
-
Ultracentrifuge
-
Reporter gene assay reagents or fluorescence microscope
Protocol:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 6-well plate and transfect with the plasmid encoding the Z-reporter fusion protein.
-
This compound Treatment: Treat the cells with this compound or DMSO immediately after transfection.
-
Incubation: Incubate for 48 hours.
-
Harvesting Supernatant: Collect the cell culture supernatant, which contains the released VLPs.
-
VLP Purification: Clarify the supernatant by low-speed centrifugation to remove cell debris. Layer the clarified supernatant onto a 20% sucrose cushion and centrifuge at high speed (e.g., 100,000 x g) for 2 hours to pellet the VLPs.
-
VLP Lysis: Resuspend the VLP pellet in a suitable lysis buffer.
-
Reporter Quantification:
-
Luciferase: Measure the luciferase activity in the VLP lysate and in the lysate of the cells from which the supernatant was collected. The budding efficiency is calculated as the ratio of luciferase activity in the VLP fraction to the total luciferase activity (VLPs + cell lysate).
-
Fluorescent Protein: Analyze the VLP lysate by Western blotting using an antibody against the fluorescent protein.
-
-
Data Analysis: Compare the budding efficiency in this compound-treated cells to that in control cells.
Metabolic Labeling of Z Protein Myristoylation
This method directly visualizes the incorporation of a myristic acid analog into the Z protein, providing direct evidence of myristoylation and its inhibition.
Materials:
-
HEK293T cells
-
Plasmid encoding Lassa virus Z protein with a C-terminal tag (e.g., Flag or HA)
-
YnMyr (alkyne-functionalized myristic acid analog)
-
This compound
-
Click chemistry reagents (e.g., fluorescent azide, copper (I) catalyst, TBTA ligand)
-
Cell lysis buffer (RIPA buffer)
-
Antibody against the Z protein tag for immunoprecipitation
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Transfection and Treatment: Transfect HEK293T cells with the Z-Flag plasmid. After 24 hours, pre-treat the cells with this compound or DMSO for 1 hour.
-
Metabolic Labeling: Add YnMyr to the culture medium and incubate for 4-6 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-Flag antibody, followed by the addition of protein A/G magnetic beads to pull down the Z protein.
-
Click Reaction: Elute the immunoprecipitated Z protein. Perform a click chemistry reaction by adding a fluorescent azide, copper sulfate, and TBTA to covalently link the fluorophore to the incorporated YnMyr.
-
Analysis: Analyze the reaction products by SDS-PAGE and in-gel fluorescence imaging to visualize the myristoylated Z protein. A decrease in the fluorescent signal in this compound-treated samples indicates inhibition of myristoylation.
Co-Immunoprecipitation of Z Protein and N-myristoyltransferase (NMT)
This technique is used to demonstrate the physical interaction between the Z protein and the host NMT enzymes, and how this compound can disrupt this interaction.
Materials:
-
HEK293T cells
-
Plasmids encoding Flag-tagged Lassa virus Z protein and HA-tagged human NMT1 or NMT2
-
Transfection reagent
-
This compound
-
Co-immunoprecipitation lysis buffer
-
Anti-Flag and anti-HA antibodies
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Co-transfection and Treatment: Co-transfect HEK293T cells with plasmids encoding Z-Flag and HA-NMT. Treat the cells with this compound or DMSO.
-
Cell Lysis: Lyse the cells in a gentle co-immunoprecipitation buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an anti-Flag antibody to pull down the Z protein and any interacting proteins.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze by Western blotting using both anti-Flag and anti-HA antibodies. The presence of an HA-NMT band in the Flag immunoprecipitate indicates an interaction.
-
Data Analysis: Compare the amount of co-immunoprecipitated HA-NMT in the presence and absence of this compound to determine if the inhibitor disrupts the Z-NMT interaction.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits host NMT, preventing Z protein myristoylation and leading to its degradation, which blocks viral budding.
Experimental Workflow Diagram
Caption: Workflow for the VLP budding assay to quantify the effect of this compound on Z protein-mediated particle release.
Logical Relationship Diagram
Caption: Logical diagram illustrating the central role of Z protein myristoylation in viral budding and the consequences of its inhibition by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lassa and Ebola virus inhibitors identified using minigenome and recombinant virus reporter systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mammarenavirus Z Protein Myristoylation and Oligomerization Are Not Required for Its Dose-Dependent Inhibitory Effect on vRNP Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting IMP-1088 insolubility in aqueous media
Welcome to the technical support center for IMP-1088. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in various experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific dual inhibitor of human N-myristoyltransferases 1 and 2 (NMT1 and NMT2), with IC50 values of less than 1 nM for both enzymes.[1][2] N-myristoylation is a crucial lipid modification where NMTs catalyze the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of many eukaryotic and viral proteins.[3][4] This modification is essential for protein-membrane interactions, subcellular targeting, and signal transduction.[4][5][6] By inhibiting NMT, this compound prevents the myristoylation of host and viral proteins, thereby disrupting these processes. For example, it has been shown to block the replication of viruses like rhinovirus and vaccinia virus by inhibiting the myristoylation of viral capsid proteins, which is essential for virus assembly.[2][7][8]
Q2: I've received this compound as a solid. How should I prepare a stock solution?
A2: this compound is known to be poorly soluble in aqueous solutions. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, as this compound is soluble in DMSO at concentrations up to 100 mg/mL (220.49 mM); ultrasonic assistance may be required for complete dissolution.[1] For cellular assays, it is crucial to keep the final concentration of DMSO as low as possible (typically below 0.5%) to avoid solvent-induced artifacts.[9]
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What can I do?
A3: This is a common issue for hydrophobic compounds like this compound and is known as precipitation upon dilution. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound in your assay to stay below its aqueous solubility limit.
-
Use Co-solvents: Including a small percentage of a water-miscible organic co-solvent in your final aqueous buffer can improve solubility.[10]
-
Incorporate Surfactants: Non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[11]
-
Adjust pH: If your experimental system allows, adjusting the pH of your buffer can sometimes improve the solubility of ionizable compounds.[12][]
Q4: What is the known solubility of this compound in different solvents?
A4: Quantitative data on the solubility of this compound in common aqueous buffers is limited in publicly available literature. However, the following data has been reported:
| Solvent/Vehicle System | Solubility | Reference |
| DMSO | 100 mg/mL (220.49 mM) (with sonication) | [1] |
| Methyl Acetate | 10 mg/mL | [14] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.51 mM) | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.51 mM) | [1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.51 mM) | [1][2] |
| Water | Insoluble | [15] |
Troubleshooting Guide: this compound Insolubility in Aqueous Media
This guide provides a systematic approach to overcoming solubility challenges with this compound in your experiments.
Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media).
Step 1: Initial Assessment and Optimization
-
Visual Inspection: After diluting the this compound stock, allow the solution to sit at the experimental temperature for a few minutes. Visually inspect for any cloudiness or precipitate.
-
Lower Final Concentration: If precipitation is observed, the simplest first step is to test a lower final concentration of this compound.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.1%, although many cell lines can tolerate up to 0.5%.[9] Always include a vehicle control with the same final DMSO concentration in your experiments.
Step 2: Employing Solubilizing Excipients
If lowering the concentration is not feasible due to experimental requirements, consider the use of solubilizing agents.
-
Co-solvents: Prepare your aqueous buffer with a small percentage of a co-solvent like ethanol or PEG400 before adding the this compound stock. Be sure to test the tolerance of your experimental system to the chosen co-solvent.
-
Surfactants: The addition of non-ionic surfactants can significantly improve the solubility of hydrophobic compounds.
Step 3: pH Adjustment
For non-cellular assays where pH can be varied, this can be a powerful tool. The chemical structure of this compound contains basic amine groups, suggesting that its solubility might increase at a lower pH.
-
Determine pH-Solubility Profile: Prepare a series of buffers with varying pH values (e.g., from 5.0 to 8.0) and test the solubility of this compound in each.
-
Assay Compatibility: Ensure that the optimal pH for solubility is compatible with the stability and function of your protein of interest or the conditions of your assay.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Pre-weighing Preparation: Before opening the vial, centrifuge the solid this compound to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound (Formula Weight: 453.5 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution vigorously. If necessary, use a sonicator bath for short intervals to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: General Method for Diluting this compound into Aqueous Buffer
-
Prepare Aqueous Buffer: Prepare your final aqueous buffer (e.g., PBS, Tris-HCl, or cell culture medium). If using a co-solvent or surfactant, add it to the buffer at this stage and ensure it is well-mixed.
-
Serial Dilution (Optional): If very low final concentrations are required, it may be beneficial to perform an intermediate serial dilution of the DMSO stock in DMSO.
-
Final Dilution: While vortexing the aqueous buffer, add the small volume of the this compound DMSO stock drop-wise to the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Mixing: Continue to vortex or invert the tube for a short period to ensure a homogenous solution.
Visualizations
Caption: Signaling pathway of N-myristoylation and its inhibition by this compound.
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 4. Myristoylation - Wikipedia [en.wikipedia.org]
- 5. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. 生分解性共重合体ミセルによるドラッグデリバリーシステム [sigmaaldrich.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 14. caymanchem.com [caymanchem.com]
- 15. apexbt.com [apexbt.com]
- 16. researchgate.net [researchgate.net]
- 17. Pluronics® F68 and D-α-tocopheryl polyethylene glycol succinate 1000 tailored self-assembled mixed micelles to improve oral bioavailability of oleanolic acid: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing IMP-1088 Cytotoxicity in Uninfected Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the cytotoxic effects of IMP-1088, a potent dual inhibitor of human N-myristoyltransferase 1 and 2 (NMT1/NMT2), in uninfected cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the host cell enzymes NMT1 and NMT2.[1] These enzymes are responsible for N-myristoylation, a lipid modification of proteins that is crucial for the function of various cellular and viral proteins.[2] By inhibiting these host enzymes, this compound can block the myristoylation of viral proteins, which is essential for the assembly and replication of certain viruses like rhinoviruses and poxviruses.[1][2]
Q2: Is this compound expected to be cytotoxic to uninfected cells?
This compound has demonstrated minimal cytotoxicity in various uninfected cell lines at concentrations where it exhibits potent antiviral activity.[3][4] Studies have shown that even at concentrations up to 100-fold higher than its effective antiviral dose, no significant cellular toxicity was observed.[3] For instance, in HeLa cells, the IC50 for cytotoxicity was found to be greater than 1,000 nM.[5] Furthermore, it has been reported that the inhibitory effect of this compound on NMT is reversible, with NMT activity fully recovering 24 hours after the compound is removed, and it does not have a long-term impact on cell viability.[6]
Q3: What are common assays to measure the cytotoxicity of this compound?
Standard cytotoxicity assays are suitable for evaluating the effects of this compound. These include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, which is a marker of compromised cell membrane integrity.[7]
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on the principle that viable cells have intact membranes that exclude the dye.
Q4: What is the reported IC50 of this compound in uninfected cell lines?
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound in uninfected cells.
| Cell Line | Assay Type | IC50 (nM) | Reference |
| HeLa | Cell Viability | > 1,000 | [5] |
| Unspecified | LDH Assay | No toxicity up to 10,000 | [2][3] |
Troubleshooting Guides
Unexpected cytotoxicity can sometimes be observed during in vitro experiments. This guide provides a structured approach to troubleshooting these issues.
| Observed Issue | Potential Cause | Recommended Solution |
| High cytotoxicity at low this compound concentrations | Incorrect stock concentration or dilution error. | Verify the stock solution concentration and perform serial dilutions carefully. Prepare fresh dilutions for each experiment. |
| Cell line is particularly sensitive. | Use a control compound with known cytotoxicity to benchmark the assay. Test a range of cell seeding densities to ensure optimal growth conditions. | |
| Contamination of cell culture. | Regularly test cell cultures for mycoplasma and other microbial contaminants. | |
| Inconsistent results between experiments | Variation in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent incubation times. | Adhere strictly to the planned incubation times for compound treatment and assay development. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper pipetting technique to minimize variability. | |
| High background in cytotoxicity assay | Assay interference by the compound. | Run a control with this compound in cell-free medium to check for direct interference with the assay reagents. |
| High cell density. | Optimize the cell seeding density to avoid overgrowth, which can lead to increased background signals.[8] |
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability in an uninfected cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected uninfected cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Also include a "no treatment" control (cells with medium only) and a "medium only" blank.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Visualizations
Caption: Workflow for determining this compound cytotoxicity.
Caption: this compound mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry | PLOS Pathogens [journals.plos.org]
- 4. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
IMP-1088 Washout Experiment: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing IMP-1088 washout experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and specific dual inhibitor of human N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2)[1][2]. N-myristoylation is a lipid modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a protein. This process is crucial for the proper function and localization of many cellular and viral proteins[3]. This compound works by blocking this modification, thereby interfering with processes like viral capsid assembly and protein-protein interactions essential for viral replication[2][4][5].
Q2: What is the purpose of a washout experiment with this compound?
A2: A washout experiment is performed to determine the reversibility of an inhibitor's effect. In the context of this compound, it helps to understand whether the inhibition of N-myristoylation is permanent or if the cellular processes can recover after the compound is removed. Studies have shown that the effects of this compound are reversible, with NMT activity fully recovering within 24 hours after washout[1][5]. This is a critical piece of information for assessing the potential for long-term cytotoxicity and for designing dosing regimens in pre-clinical and clinical studies.
Q3: How does this compound affect viral replication?
A3: this compound has been shown to be a potent inhibitor of the replication of several viruses, including rhinoviruses (the common cold virus), poliovirus, foot-and-mouth disease virus, and vaccinia virus[3][6][7]. It achieves this by preventing the N-myristoylation of essential viral proteins, such as the capsid protein VP0 in rhinoviruses[1][4][5]. This inhibition blocks the assembly of new, infectious virus particles[2][4][5]. Importantly, this compound targets the host cell's NMT enzymes, a strategy that may reduce the likelihood of the virus developing resistance[2].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity observed after washout | 1. Incomplete removal of this compound. 2. Washout procedure itself is causing cell stress. 3. Extended exposure to high concentrations of this compound before washout. | 1. Increase the number of washes (e.g., from 2 to 3-4 washes). Ensure complete aspiration of the media at each step. 2. Use pre-warmed, fresh culture medium for washes. Handle cells gently to minimize mechanical stress. 3. Reduce the pre-washout incubation time or lower the concentration of this compound. |
| NMT activity does not recover after washout | 1. Insufficient washout, leaving residual this compound. 2. The washout period is too short. 3. The assay to measure NMT activity is not sensitive enough. | 1. As above, optimize the washing procedure. 2. Extend the post-washout incubation period. Full recovery of NMT activity has been reported at 24 hours[1][5]. 3. Validate the NMT activity assay with positive and negative controls. Consider using a more sensitive method, such as metabolic labeling with a clickable myristic acid analog. |
| Inconsistent results between replicates | 1. Uneven cell seeding. 2. Variability in the washout procedure. 3. Inaccurate dilutions of this compound. | 1. Ensure a single-cell suspension before seeding and use calibrated pipettes. 2. Standardize the washout protocol across all wells and plates. Use a multichannel pipette for washing steps if possible. 3. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| No effect of this compound on the biological readout (e.g., viral replication) | 1. This compound is inactive. 2. The biological process under investigation is not dependent on N-myristoylation. 3. The concentration of this compound is too low. | 1. Check the storage conditions and age of the this compound stock solution. Test its activity in a well-established positive control assay. 2. Confirm from literature or preliminary experiments that your protein or virus of interest is a substrate for NMT. 3. Perform a dose-response experiment to determine the optimal concentration. IC50 and EC50 values for this compound are typically in the nanomolar range[1][6]. |
Experimental Protocol: this compound Washout Experiment
This protocol provides a general framework for an this compound washout experiment. Specific details such as cell type, seeding density, and this compound concentration should be optimized for your particular experimental system.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well cell culture plates
-
Assay-specific reagents (e.g., for measuring cell viability, viral titer, or NMT activity)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Allow cells to adhere and grow overnight.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium at the desired concentration. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound treated wells.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6-24 hours).
-
-
Washout Procedure:
-
Carefully aspirate the medium containing this compound or vehicle control.
-
Gently wash the cells twice with pre-warmed, sterile PBS. Aspirate the PBS completely after each wash.
-
Add fresh, pre-warmed complete culture medium (without this compound) to the wells.
-
-
Post-Washout Incubation:
-
Return the plate to the incubator and incubate for the desired recovery period (e.g., 24 hours to assess NMT activity recovery).
-
-
Endpoint Analysis:
-
At the end of the post-washout incubation period, perform the desired assay to measure the outcome of interest. This could include:
-
Cell Viability Assay: (e.g., MTT, CellTiter-Glo) to assess cytotoxicity.
-
Viral Titer Assay: (e.g., plaque assay, TCID50) to measure the production of infectious virus particles.
-
NMT Activity Assay: (e.g., metabolic labeling with a myristic acid analog followed by click chemistry and analysis by SDS-PAGE or mass spectrometry).
-
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Value | Enzyme/Virus | Reference |
| IC50 | <1 nM | HsNMT1 | [1][4] |
| IC50 | <1 nM | HsNMT2 | [1][4] |
| Kd | <210 pM | HsNMT1 | [1] |
| IC50 (CPE) | 17 nM | Rhinovirus RV-A16 | [1][5] |
| IC50 (Infectious Virus) | 5.8 nM | Rhinovirus RV-A16 | [1][5] |
| EC50 | ~100 nM | Vaccinia Virus | [3][6] |
Visualizations
Caption: Workflow for an this compound washout experiment.
Caption: Signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry | PLOS Pathogens [journals.plos.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IMP-1088 for Viral Inhibition
Welcome to the technical support center for IMP-1088, a potent inhibitor of human N-myristoyltransferases (NMT1 and NMT2). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for optimizing this compound incubation time to achieve maximal viral inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and specific dual inhibitor of human N-myristoyltransferase 1 (NMT1) and NMT2.[1][2][3] These host enzymes catalyze the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of many viral and cellular proteins. This process, known as N-myristoylation, is critical for the proper function and localization of these proteins. In the context of viral infections, this compound inhibits the N-myristoylation of essential viral structural proteins, such as capsid proteins, thereby preventing the assembly of new, infectious virus particles.[1][4][5] This host-targeting mechanism means there is a lower risk of the virus developing resistance.[1]
Q2: Which viruses are susceptible to this compound?
A2: this compound has demonstrated antiviral activity against a range of viruses that require N-myristoylation for their replication. This includes picornaviruses like rhinoviruses (the common cold virus)[3][4][5], poliovirus, and foot-and-mouth disease virus[4][6], as well as poxviruses like vaccinia virus[6][7] and mammarenaviruses such as Lassa and Junin viruses.[1]
Q3: What is a recommended starting concentration and incubation time for this compound?
A3: The optimal concentration and incubation time for this compound will vary depending on the virus, cell type, and experimental endpoint. However, based on published studies, a good starting point is a concentration range of 10 nM to 1 µM.[6][8] For single-cycle replication assays with rhinovirus, an incubation time of 6-7 hours has been shown to be effective.[2][9] For viruses with longer replication cycles, such as vaccinia virus, incubation times of 24 hours have been used.[6][7] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q4: Does this compound affect viral entry or replication of the viral genome?
A4: Studies have shown that this compound's primary mechanism is to block viral capsid assembly.[3][4][9] It does not typically affect viral entry, viral RNA or DNA replication, or the translation of the viral polyprotein.[6][7][9] However, for vaccinia virus, while morphogenesis and egress are not directly impacted, the resulting progeny virions are non-infectious because they are defective in cell entry.[7][10]
Q5: Is this compound cytotoxic?
A5: this compound exhibits low cytotoxicity with a high selectivity index.[6] For example, in some studies, no cellular toxicity was observed at concentrations up to 10 µM, which is significantly higher than its effective antiviral concentration.[6] It is, however, always recommended to perform a cytotoxicity assay (e.g., LDH or MTT assay) in parallel with your antiviral experiments to confirm that the observed viral inhibition is not due to cell death.[6][7]
Troubleshooting Guide: Optimizing Incubation Time
This guide will help you troubleshoot and optimize the incubation time of this compound to achieve maximal viral inhibition.
| Issue | Possible Cause | Suggested Solution |
| No or low viral inhibition observed. | Incubation time is too short. The inhibitor may not have had enough time to act before significant viral replication and assembly occurred. | Increase the incubation time. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration. For viruses with rapid replication cycles, pre-incubation of cells with this compound before infection may be beneficial.[11] |
| Inhibitor added too late post-infection. The critical N-myristoylation step for viral assembly may have already occurred. | Add this compound at the time of infection or shortly after. Studies have shown that this compound can still be effective when added up to 3 hours post-infection for rhinovirus.[2][3] Perform an experiment where the inhibitor is added at different time points post-infection to determine the therapeutic window. | |
| Inhibitor concentration is too low. The concentration of this compound may not be sufficient to fully inhibit the host NMT enzymes. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 1 µM) to determine the EC50 (half-maximal effective concentration). | |
| High cytotoxicity observed. | Incubation time is too long. Although generally having low cytotoxicity, prolonged exposure to any compound can eventually affect cell health. | Reduce the incubation time. Ensure that the observed effect is not due to a decrease in cell viability by running a parallel cytotoxicity assay. NMT activity has been shown to recover within 24 hours after washout of the compound.[9] |
| Inhibitor concentration is too high. | Use a lower concentration of this compound. Refer to your dose-response curve to select a concentration that is effective against the virus but not toxic to the cells. | |
| Variability in results between experiments. | Inconsistent timing of inhibitor addition. | Standardize the protocol to ensure this compound is added at the same time point relative to infection in all experiments. |
| Cell confluency and health vary. | Ensure cells are seeded at a consistent density and are in a healthy, logarithmic growth phase at the start of the experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound
This protocol describes a time-course experiment to identify the optimal incubation duration of this compound for inhibiting viral replication.
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Cell Seeding: Seed host cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of analysis. Incubate for 24 hours.
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Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Allow the virus to adsorb for 1 hour at 37°C.
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Inhibitor Addition: After adsorption, remove the virus inoculum, wash the cells with PBS, and add fresh culture medium containing a fixed, non-toxic concentration of this compound (determined from a prior dose-response experiment, e.g., 100 nM). Also, include a vehicle control (DMSO).
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Time-Course Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48 hours) at 37°C.
-
Endpoint Analysis: At each time point, harvest the supernatant and/or cell lysate to quantify the viral titer using a plaque assay or TCID50 (50% Tissue Culture Infective Dose) assay.[6][9]
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Data Analysis: Plot the viral titer against the incubation time to determine the duration that results in the maximal reduction of infectious virus particles.
Protocol 2: Cytotoxicity Assay
This protocol is to be performed in parallel with the antiviral assays to ensure the observed effects are not due to cytotoxicity.
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Cell Seeding: Seed host cells in a 96-well plate as described in Protocol 1.
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Inhibitor Addition: Add fresh culture medium containing a serial dilution of this compound (e.g., from 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control for cell death.
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Incubation: Incubate the plate for the longest duration used in your antiviral experiment (e.g., 48 hours).
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Viability Assessment: Measure cell viability using a standard method such as the LDH (Lactate Dehydrogenase) assay[6][7] or MTT assay.
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Data Analysis: Calculate the CC50 (50% cytotoxic concentration) and ensure that the concentrations used for antiviral assays are well below this value.
Data Presentation
Table 1: Example Dose-Response of this compound on Virus Titer and Cell Viability
| This compound Conc. (nM) | Viral Titer (PFU/mL) at 24h | % Inhibition | Cell Viability (%) at 24h |
| 0 (Vehicle) | 1.5 x 10^6 | 0 | 100 |
| 1 | 9.8 x 10^5 | 34.7 | 101 |
| 10 | 2.1 x 10^5 | 86.0 | 99 |
| 100 | 5.2 x 10^3 | 99.7 | 98 |
| 1000 | <100 | >99.9 | 97 |
Table 2: Example Time-Course of this compound (100 nM) on Viral Inhibition
| Incubation Time (hours) | Viral Titer (PFU/mL) | % Inhibition |
| 6 | 8.5 x 10^4 | 94.3 |
| 12 | 1.2 x 10^4 | 99.2 |
| 24 | 5.2 x 10^3 | 99.7 |
| 48 | 4.8 x 10^3 | 99.7 |
Visualizations
Caption: Mechanism of action of this compound in viral inhibition.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for optimizing this compound treatment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [medbox.iiab.me]
- 6. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry | PLOS Pathogens [journals.plos.org]
- 7. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VP0 Myristoylation Is Essential for Senecavirus A Replication - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of IMP-1088 in proteomic studies
Welcome to the technical support center for IMP-1088. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for proteomic studies. Here you will find troubleshooting guides and frequently asked questions to help you navigate your experiments and interpret your results effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly specific dual inhibitor of human N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2).[1][2] Its mechanism of action is the inhibition of N-myristoylation, a crucial lipid modification where NMTs catalyze the attachment of a myristoyl group to the N-terminal glycine of a wide range of substrate proteins.[3][4][5] This modification is vital for protein localization, stability, and function in numerous cellular signaling pathways.[3][4]
Q2: Is this compound considered a specific inhibitor? What about off-target effects?
This compound is considered a best-in-class, highly specific inhibitor of NMT1 and NMT2.[2] Studies have shown that it delivers complete and specific inhibition of N-myristoylation in various cell lines at nanomolar concentrations, without evidence of off-target cytotoxicity.[2] Global proteome analysis has shown no significant changes in the abundances of proteins across the whole proteome in the presence of this compound, further supporting its on-target specificity.[1] While no inhibitor can be guaranteed to be completely devoid of off-target effects under all conditions, this compound has been demonstrated to be highly selective for NMTs compared to other previously used NMT inhibitors.[2]
Q3: What are the downstream consequences of NMT inhibition with this compound that I should be aware of?
While this compound is highly specific for NMTs, the on-target inhibition of this enzyme will have widespread downstream effects on cellular signaling. N-myristoylation is essential for the function of proteins involved in a multitude of pathways, including:
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Signal Transduction: Many proteins in signaling cascades, such as G-proteins and protein kinases, require myristoylation for membrane association and activity.[4]
-
Oncogenesis: Aberrant NMT activity has been implicated in cancer progression.[4]
-
Infectious Diseases: Many viral and parasitic proteins rely on host NMTs for myristoylation, which is critical for their replication and pathogenicity.[4]
Therefore, observed changes in cellular processes such as cell proliferation, apoptosis, or viral replication are likely consequences of on-target NMT inhibition rather than off-target effects of this compound.
Troubleshooting Guides
Problem 1: Unexpected or widespread changes in protein expression or phosphorylation in my proteomic data after this compound treatment.
-
Possible Cause: These changes are likely downstream consequences of on-target NMT inhibition, not direct off-target effects of this compound. Inhibiting the myristoylation of key signaling proteins (e.g., kinases, G-proteins) will naturally lead to alterations in their downstream signaling pathways, affecting protein expression and phosphorylation.
-
Troubleshooting Steps:
-
Pathway Analysis: Use bioinformatics tools to analyze the proteins with altered expression or phosphorylation for enrichment in specific signaling pathways known to be regulated by myristoylated proteins.
-
Dose-Response Experiment: Perform a dose-response experiment with this compound. On-target effects should correlate with the IC50 of NMT inhibition. Effects that only appear at much higher concentrations are more likely to be off-target.
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Validate with a Second NMT inhibitor: Use a structurally different, well-validated NMT inhibitor to see if the same phenotypic changes are observed. This strengthens the evidence that the effects are due to NMT inhibition.
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Problem 2: Incomplete inhibition of myristoylation in my experiment.
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Possible Cause 1: Insufficient concentration of this compound.
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Troubleshooting Step: Ensure you are using a concentration of this compound that is appropriate for your cell line and experimental conditions. Refer to the provided quantitative data for guidance on effective concentrations.
-
-
Possible Cause 2: Insufficient incubation time.
-
Troubleshooting Step: N-myristoylation is a co-translational modification. Therefore, the inhibition of myristoylation will primarily affect newly synthesized proteins. Ensure your incubation time is sufficient for protein turnover and the synthesis of new proteins in your system.
-
-
Possible Cause 3: Issues with this compound stability or cellular uptake.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Ensure proper mixing and dissolution.
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Problem 3: Difficulty in interpreting mass spectrometry data to confirm on-target activity.
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Possible Cause: Challenges in identifying and quantifying myristoylated peptides.
-
Troubleshooting Steps:
-
Use of Myristic Acid Analogs: Employ metabolic labeling with alkyne- or azide-tagged myristic acid analogs (e.g., YnMyr). This allows for the specific enrichment of myristoylated proteins and peptides, simplifying their detection by mass spectrometry.
-
Optimize Data Analysis Parameters: When analyzing your mass spectrometry data, ensure your search parameters are set to include the mass shift corresponding to the myristoyl group or the tagged analog.
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Control Experiments: Compare the proteomic profiles of cells treated with this compound, a vehicle control (e.g., DMSO), and potentially a negative control compound that is structurally similar but inactive against NMTs. This will help to specifically identify the changes due to NMT inhibition.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | <1 nM | HsNMT1 | [1] |
| IC50 | <1 nM | HsNMT2 | [1] |
| Kd | <210 pM | HsNMT1 | [2] |
Table 1: In Vitro Inhibitory Activity of this compound against Human NMTs.
| Parameter | Value | Virus/Cell Line | Reference |
| IC50 (CPE) | 17 nM | Rhinovirus RV-A16 in HeLa cells | [1] |
| IC50 (Infectious Virus) | 5.8 nM | Rhinovirus RV-A16 in HeLa cells | [1] |
| EC50 | ~100 nM | Vaccinia Virus in HeLa cells | [6] |
Table 2: Antiviral Activity of this compound in Cell-Based Assays.
Experimental Protocols
Protocol 1: Quantitative Chemical Proteomic Analysis of N-Myristoylation Inhibition
This protocol is adapted from studies validating the on-target effects of this compound.[1]
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa) to ~70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 50 nM) or vehicle control (DMSO) for a specified time (e.g., 6 hours).
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During the treatment period, supplement the culture medium with a myristic acid analog, such as YnMyr (alkyne-tagged myristic acid).
-
-
Cell Lysis and Protein Precipitation:
-
Harvest and lyse the cells in a suitable lysis buffer.
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Precipitate the proteins from the lysate using a methanol/chloroform/water mixture.
-
-
Click Chemistry Reaction:
-
Resuspend the protein pellet.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a capture reagent (e.g., AzRB, an azide- and biotin-tagged reagent with a cleavable linker) to the alkyne-tagged myristoylated proteins.
-
-
Enrichment of Myristoylated Proteins:
-
Use streptavidin or NeutrAvidin beads to affinity-purify the biotin-tagged proteins.
-
-
On-Bead Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion of the captured proteins using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides by nanoLC-MS/MS.
-
Use a label-free quantification (LFQ) approach to compare the abundance of identified proteins between the this compound treated and control samples.
-
Visualizations
Caption: Workflow for quantitative proteomic analysis of N-myristoylation.
Caption: N-myristoylation in key signaling pathways and the point of this compound inhibition.
Caption: Logic diagram for troubleshooting unexpected proteomic changes.
References
- 1. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. kinase-insight.com [kinase-insight.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Long-Term Cytotoxicity of IMP-1088
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the long-term cytotoxic effects of IMP-1088 in cell lines. The following information is designed to address specific issues that may arise during experiments, offering troubleshooting advice and detailed protocols to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective dual inhibitor of human N-myristoyltransferases 1 and 2 (NMT1 and NMT2).[1][2][3][4] N-myristoylation is a lipid modification where NMT attaches a myristate group to the N-terminal glycine of a protein. This modification is crucial for the proper function and localization of many cellular and viral proteins.[5][6] this compound's primary therapeutic action, particularly in virology, is to block the N-myristoylation of viral proteins, which is essential for viral capsid assembly and replication.[7]
Q2: Why does this compound exhibit cytotoxicity in long-term cell culture?
A2: While this compound shows minimal cytotoxicity at effective antiviral concentrations in short-term assays, long-term exposure can lead to cell death.[7][8] This cytotoxicity stems from its on-target inhibition of host cell NMTs. The inhibition of N-myristoylation of essential host proteins disrupts critical cellular processes, leading to:
-
Endoplasmic Reticulum (ER) Stress: Inhibition of N-myristoylation of proteins involved in ER-to-Golgi transport, such as ADP-ribosylation factors (ARFs), can lead to the accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[5][9]
-
Cell Cycle Arrest: Prolonged NMT inhibition can cause cells to arrest in the G1 phase of the cell cycle.[5][9]
-
Apoptosis: If ER stress is not resolved, it can lead to the activation of apoptotic pathways, resulting in programmed cell death.[5][9]
Q3: Is the cytotoxicity of this compound reversible?
A3: Yes, studies have shown that the cytotoxic effects of this compound are reversible. Upon washout of the compound, NMT activity can fully recover within 24 hours, and cell viability is restored, indicating no long-term detrimental effects from transient exposure.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Gradual decrease in cell viability over several days of culture with this compound. | On-target cytotoxicity due to inhibition of host cell protein N-myristoylation, leading to ER stress and apoptosis. | 1. Optimize Concentration: Determine the minimal effective concentration of this compound for your specific application through a dose-response experiment. 2. Intermittent Dosing: Consider a "drug holiday" approach where cells are cultured in the absence of this compound for a short period to allow for recovery of NMT activity. 3. Monitor Markers: Regularly monitor markers of ER stress (e.g., BiP, CHOP) and apoptosis (e.g., cleaved caspase-3) to assess the cellular response to long-term treatment. |
| High variability in cytotoxicity between different cell lines. | Cell-line specific differences in the expression levels of NMTs, the abundance and turnover rate of essential N-myristoylated proteins, and the sensitivity to ER stress. | 1. Characterize Cell Lines: If possible, quantify NMT1 and NMT2 expression in your cell lines. 2. Empirical Determination: Perform dose-response cytotoxicity assays for each cell line to determine its specific sensitivity to this compound. 3. Consult Literature: Review literature for known sensitivities of your cell lines to other ER stress-inducing agents. |
| Unexpected changes in cell morphology or phenotype during long-term treatment. | Inhibition of N-myristoylation of key signaling proteins that regulate cell shape, adhesion, and differentiation. | 1. Microscopic Examination: Regularly document cell morphology using microscopy. 2. Phenotypic Assays: If specific phenotypic changes are a concern, perform relevant functional assays (e.g., migration, adhesion assays). 3. Lower Concentration: Assess if a lower concentration of this compound can achieve the desired primary effect with fewer off-target phenotypic changes. |
| Precipitation of this compound in culture medium. | Poor solubility of the compound in aqueous solutions, especially at higher concentrations or after prolonged incubation. | 1. Solvent Check: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells and is within the recommended range. 2. Fresh Media: Replace the culture medium with freshly prepared this compound-containing medium more frequently. 3. Solubility Test: Before treating cells, visually inspect the prepared medium for any signs of precipitation. |
Data Presentation: this compound Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxicity of this compound in various cell lines. It is important to note that cytotoxicity is highly dependent on the cell line and the duration of exposure.
| Cell Line | Assay Type | Concentration | Exposure Time | Observed Effect | Reference |
| HeLa | LDH Assay | Up to 10 µM | 24 hours | No detectable cytotoxicity | [8] |
| HeLa | CPE Assay | IC50: 17 nM | 48 hours | Prevention of virus-induced cytopathic effect | [10] |
| HeLa | - | 0.24 nM - 1 µM | 24 hours + 24h washout | No long-term effect on cell viability | [3] |
| MDA-MB-231 | Proliferation Assay | - | 48 and 72 hours | Concentration-dependent decrease in proliferation | [1] |
| Jurkat | Proliferation Assay | - | - | Similar response to adherent cell lines | [1] |
| Various Cancer Cell Lines | - | - | - | Increased sensitivity correlated with MYC deregulation | [4] |
| A549 | - | - | 48 hours | Viability decreased at concentrations > 100 nM | [11] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for 2-4 hours or overnight to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Assay for Cytotoxicity
Objective: To quantify plasma membrane damage by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cell monolayer. Transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Caspase-3/7 Assay for Apoptosis
Objective: To detect the activation of executioner caspases 3 and 7, key markers of apoptosis.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Caspase-3/7 Reagent Addition: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 498 nm excitation/521 nm emission for a green fluorescent substrate).
Mandatory Visualizations
Signaling Pathway of this compound Induced Cytotoxicity
Caption: Signaling pathway of this compound induced cytotoxicity.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Experimental workflow for assessing this compound cytotoxicity.
Logical Relationship for Mitigating Cytotoxicity
References
- 1. Mediators of endoplasmic reticulum stress‐induced apoptosis | EMBO Reports [link.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-myristoyltransferase inhibition selectively kills MYC-deregulated cancer cells | Imperial News | Imperial College London [imperial.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Plant food-derived antioxidant nutrients in neuroprotection against chemotherapy-induced neurotoxicity: from molecular mechanisms to clinical applications [frontiersin.org]
- 11. Targeting n-myristoyltransferases promotes a pan-Mammarenavirus inhibition through the degradation of the Z matrix protein - PMC [pmc.ncbi.nlm.nih.gov]
IMP-1088 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of IMP-1088, a potent dual inhibitor of N-myristoyltransferase 1 (NMT1) and NMT2. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
This compound Stability and Storage Conditions
Proper handling and storage of this compound are vital to maintain its chemical integrity and biological activity. Below is a summary of the recommended storage conditions for both solid and solution forms of the inhibitor.
Quantitative Data Summary
| Form | Solvent | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | N/A | -20°C | ≥ 2 years[1] | Store in a dry, dark place. |
| Stock Solution | Methyl Acetate | -20°C | Not specified; short-term recommended | Provided by some suppliers as a pre-made solution.[1] |
| Stock Solution | DMSO | -80°C | Up to 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture.[2] |
| Stock Solution | DMSO | -20°C | Up to 1 month[2] | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture.[2] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of this compound.
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution, dissolve the solid this compound powder in anhydrous DMSO to the desired concentration. For instance, a 10 mM stock solution is commonly used. If the compound is supplied in methyl acetate, it can be used directly or evaporated under a stream of nitrogen and reconstituted in a preferred solvent like DMSO.
Q2: My this compound solution appears to have precipitated after thawing. What should I do?
A2: Precipitation upon thawing can occur if the solution was not properly solubilized initially or if the storage concentration is too high. Gently warm the solution to room temperature and vortex thoroughly to redissolve the compound. If precipitation persists, brief sonication may be helpful. To prevent this, ensure the compound is fully dissolved when preparing the stock solution and consider storing it in smaller aliquots at a slightly lower concentration.
Q3: What is the recommended final concentration of DMSO in my cell-based assays?
A3: It is recommended to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Can I store my diluted working solutions of this compound?
A4: It is not recommended to store diluted working solutions of this compound in aqueous buffers for extended periods, as the compound's stability may be compromised. Prepare fresh dilutions from your frozen stock solution for each experiment to ensure consistent results.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during the use of this compound in experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity | - Compound degradation due to improper storage. - Repeated freeze-thaw cycles of the stock solution. - Instability in aqueous experimental buffer. | - Verify Storage: Ensure the solid compound and stock solutions are stored at the recommended temperatures. - Use Fresh Aliquots: Always use a fresh aliquot of the stock solution for each experiment. - Prepare Fresh Dilutions: Make working solutions fresh from the stock solution just before use. - Perform a Stability Check: If degradation is suspected, perform a stability test using an analytical method like HPLC (see experimental protocols). |
| Precipitation in cell culture media | - The aqueous solubility limit of this compound has been exceeded. - High final concentration of the inhibitor. | - Lower the Final Concentration: Test a lower final concentration of this compound in your assay. - Optimize Dilution: When diluting from a DMSO stock, add the stock solution to the media while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. - Use a Carrier Protein: In some cases, the addition of a small amount of serum or a carrier protein like BSA to the buffer can help maintain solubility. |
| Vehicle (DMSO) control shows a biological effect | - The final concentration of DMSO is too high and is causing cellular stress or other off-target effects. | - Reduce DMSO Concentration: Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.1%. - Consistent Vehicle Concentration: Confirm that all experimental wells, including the untreated control, contain the same final concentration of DMSO. |
Experimental Protocols
General Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for researchers to assess the stability of this compound under specific experimental conditions.
1. Preparation of this compound Stock and Working Solutions:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- From the stock solution, prepare working solutions at a final concentration of 100 µM in the desired aqueous buffer (e.g., PBS, cell culture medium) to be tested.
2. Incubation under Stress Conditions:
- Temperature: Aliquot the working solution into separate vials and incubate them at different temperatures (e.g., 4°C, room temperature, 37°C).
- Light Exposure: To assess photosensitivity, wrap one set of vials in aluminum foil and expose another set to ambient light.
- pH: Prepare the working solution in buffers with different pH values (e.g., pH 5, 7.4, 9).
3. Sample Collection and Analysis:
- At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.
- Analyze the samples by High-Performance Liquid Chromatography (HPLC) using a C18 column.
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for small molecules.
- Detection: Use a UV detector set to one of the absorbance maxima of this compound (217, 244, or 305 nm).[1]
4. Data Analysis:
- Quantify the peak area of the intact this compound at each time point.
- Calculate the percentage of this compound remaining relative to the T=0 time point.
- The appearance of new peaks may indicate the formation of degradation products.
Visualizations
This compound Signaling Pathway and Mechanism of Action
This compound inhibits the host cell enzymes N-myristoyltransferase 1 and 2 (NMT1 and NMT2). These enzymes are responsible for the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular and viral proteins. This process, known as N-myristoylation, is crucial for the proper localization and function of these proteins. In the context of a viral infection, this compound blocks the myristoylation of viral structural proteins, such as the capsid protein VP0 in rhinoviruses, which is a critical step for the assembly of new, infectious virus particles. By inhibiting the host NMTs, this compound effectively prevents viral replication.[2][3]
Caption: Mechanism of action of this compound in inhibiting viral replication.
Experimental Workflow for Using this compound in a Cell-Based Assay
This workflow outlines the key steps for utilizing this compound in a typical cell-based experiment, from preparation to data analysis.
Caption: A typical workflow for a cell-based assay using this compound.
Troubleshooting Workflow for this compound Experiments
This logical diagram provides a step-by-step guide to troubleshooting common issues encountered when using this compound.
Caption: A decision tree for troubleshooting this compound experimental issues.
References
Navigating Unexpected Outcomes in IMP-1088 Antiviral Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IMP-1088 in antiviral assays. The information is designed to help interpret unexpected results and refine experimental approaches.
Troubleshooting Guide: Interpreting Unexpected Results
Researchers using this compound, a potent dual inhibitor of human N-myristoyltransferases (NMT1 and NMT2), may occasionally encounter results that deviate from the expected antiviral activity.[1][2][3] This guide addresses potential issues in a question-and-answer format.
Q1: Why am I observing minimal or no inhibition of viral replication despite using this compound at the recommended concentration?
Possible Causes and Solutions:
-
Viral Protein Myristoylation: Confirm that the virus under investigation relies on host NMT for the myristoylation of its proteins, which is crucial for processes like capsid assembly.[1][4] this compound's mechanism is target-specific, and it will not be effective against viruses that do not utilize this host-driven modification.[1]
-
Timing of Compound Addition: The timing of this compound addition is critical. For optimal effect, the inhibitor should be present before or at the time of infection to prevent the initial myristoylation of newly synthesized viral proteins.[3] Adding the compound significantly post-infection may not inhibit the assembly of virions from already synthesized and myristoylated proteins.[3][4]
-
Assay Type: Be mindful of the assay being used. While this compound effectively blocks the production of new infectious virus particles, it may not inhibit viral RNA or protein synthesis in the initial stages of replication.[4][5] Assays that measure these early events, such as qPCR for viral RNA, may not show a significant reduction.[4] The most pronounced effect will be observed in assays that quantify infectious virus yield, such as plaque assays or TCID50 assays.[4]
-
Compound Stability and Handling: Ensure proper storage and handling of this compound to maintain its potency. Refer to the manufacturer's instructions for optimal storage conditions.
Q2: I'm observing significant cytotoxicity in my cell cultures treated with this compound, contrary to published data.
Possible Causes and Solutions:
-
Concentration: While this compound generally exhibits low cytotoxicity with a high selectivity index, excessively high concentrations can lead to off-target effects or cellular stress.[5][6] It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
-
Extended Exposure: Prolonged exposure to even non-toxic concentrations of NMT inhibitors could potentially impact the myristoylation of host cell proteins, which might lead to cytotoxicity over extended periods.[7] Consider the duration of your assay and assess cell viability at multiple time points.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to NMT inhibition. It is recommended to establish a baseline cytotoxicity profile for the cell line being used.
-
Solvent Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to the cells.[3] Always include a vehicle control (solvent only) in your experiments.
Q3: My results show a reduction in viral titer, but infectious virus is still being produced. Is this expected?
Possible Causes and Solutions:
-
Incomplete Inhibition: At concentrations near the EC50 value, inhibition of NMT may not be absolute, allowing for a low level of viral protein myristoylation and subsequent production of some infectious virions.[5][6] A full dose-response experiment is necessary to determine the concentration required for complete inhibition.
-
Pre-existing Myristoylated Proteins: If the timing of compound addition is delayed, viral proteins synthesized and myristoylated before the inhibitor took full effect could still assemble into infectious particles.
Q4: Does this compound affect viral entry or other early stages of the viral lifecycle?
Primary Mechanism: The primary mechanism of this compound is to block the N-myristoylation of viral proteins, which is essential for capsid assembly.[1][4] This action prevents the formation of new, infectious virus particles.[5][6]
Downstream Effects: While the direct target is not viral entry, the progeny virions produced in the presence of this compound may be defective. For instance, in studies with vaccinia virus, the lack of N-myristoylated L1 protein in progeny virions rendered them defective in cell entry.[5][6]
Quantitative Data Summary
| Parameter | Virus | Cell Line | Value | Reference |
| IC50 (HsNMT1) | N/A | N/A | <1 nM | [3] |
| IC50 (HsNMT2) | N/A | N/A | <1 nM | [3] |
| Kd (HsNMT1) | N/A | N/A | <210 pM | [3] |
| EC50 (Vaccinia Virus) | Vaccinia Virus WR | HeLa | ~0.1 µM (100 nM) | [5][6] |
| Cytotoxicity (CC50) | N/A | HeLa | >10 µM | [5][6] |
| Selectivity Index (SI) | Vaccinia Virus WR | HeLa | >100 | [6] |
| IC50 (Rhinovirus RV-A16) | Rhinovirus RV-A16 | HeLa | 17 nM (CPE assay) | [3] |
| IC50 (Rhinovirus RV-A16) | Rhinovirus RV-A16 | HeLa | 5.8 nM (single cycle) | [3] |
Experimental Protocols
1. Viral Yield Reduction Assay
-
Objective: To quantify the production of infectious virus particles in the presence of this compound.
-
Methodology:
-
Seed host cells in appropriate culture plates and allow them to adhere.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with the different concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).
-
Infect the cells with the virus at a known multiplicity of infection (MOI).
-
After the adsorption period, remove the inoculum and add fresh medium containing the respective concentrations of this compound.
-
Incubate for a period sufficient for one or multiple rounds of viral replication (e.g., 24-72 hours).
-
Harvest the cells and supernatant. Lyse the cells (e.g., by freeze-thaw cycles) to release intracellular virions.
-
Determine the viral titer in the lysate using a plaque assay or TCID50 assay on fresh host cells.
-
Calculate the reduction in viral yield for each concentration of this compound compared to the vehicle control.
-
2. Cytotoxicity Assay
-
Objective: To determine the concentration of this compound that is toxic to the host cells.
-
Methodology:
-
Seed host cells in 96-well plates at a predetermined density.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the different concentrations of this compound or vehicle control.
-
Incubate for the same duration as the planned antiviral assay.
-
Assess cell viability using a suitable method, such as a colorimetric assay (e.g., MTS, XTT) or a fluorescence-based assay (e.g., Calcein AM/Ethidium Homodimer-1).
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Visualizing the Mechanism and Workflow
Caption: Mechanism of this compound antiviral activity.
Caption: Troubleshooting flowchart for unexpected this compound results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry | PLOS Pathogens [journals.plos.org]
- 7. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete NMT Inhibition with IMP-1088
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing IMP-1088 to ensure complete inhibition of N-myristoyltransferase (NMT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit NMT?
This compound is a potent and specific dual inhibitor of human N-myristoyltransferase 1 (NMT1) and NMT2.[1][2] It functions by binding to the active site of the NMT enzyme, preventing the transfer of myristate from myristoyl-CoA to the N-terminal glycine of substrate proteins.[3] This blockage of N-myristoylation, a critical lipid modification for protein function and localization, disrupts various cellular signaling pathways.[4][5][6]
Q2: What is the recommended concentration range for this compound to achieve complete NMT inhibition in cell culture?
The effective concentration of this compound can vary depending on the cell line and experimental context. However, for complete and specific inhibition of N-myristoylation in a range of cell lines, a concentration of 100 nM is generally effective.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How long does it take for this compound to inhibit NMT activity, and is the inhibition reversible?
This compound can inhibit NMT activity relatively quickly after administration. However, the reversibility of its antiviral effect has been observed to be slow.[8] Studies have shown that after a 24-hour treatment with this compound followed by washout, NMT activity can fully recover within 24 hours, suggesting that the long-term cytotoxic effects are minimal with transient inhibition.[9][10]
Q4: What are the expected cellular phenotypes upon complete NMT inhibition with this compound?
Complete inhibition of NMT can lead to a variety of cellular effects, including:
-
ER Stress and Unfolded Protein Response (UPR): Inhibition of NMT can induce endoplasmic reticulum stress.[11][12]
-
Cell Cycle Arrest: NMT inhibition often leads to cell cycle arrest, typically at the G1 phase.[12]
-
Apoptosis: Prolonged and complete NMT inhibition can induce programmed cell death (apoptosis).[11][12]
The specific phenotype and its kinetics can be cell-type dependent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete NMT Inhibition | Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the EC50 for your cell line. A concentration of 100 nM is a good starting point for achieving complete inhibition in many cell lines.[7] |
| Incorrect Drug Handling: this compound may have degraded due to improper storage or handling. | Ensure this compound is stored as recommended by the supplier and that stock solutions are prepared correctly. | |
| High Cell Density: Very high cell densities can reduce the effective concentration of the inhibitor per cell. | Optimize cell seeding density to ensure adequate exposure of all cells to this compound. | |
| No Observable Phenotype (e.g., no cell cycle arrest or apoptosis) | Insufficient Treatment Duration: The duration of this compound treatment may not be long enough to induce the expected phenotype. | Increase the incubation time with this compound. Phenotypes like apoptosis may require longer treatment periods (e.g., 24-72 hours).[12] |
| Cell Line Resistance: The cell line being used may be less sensitive to NMT inhibition. | Consider using a positive control cell line known to be sensitive to NMT inhibitors. | |
| Assay Sensitivity: The assay used to measure the phenotype may not be sensitive enough. | Use a more sensitive or alternative assay. For example, for apoptosis, combine Annexin V staining with a caspase activity assay. | |
| Unexpected Cytotoxicity or Off-Target Effects | High this compound Concentration: While this compound is highly specific, very high concentrations may lead to off-target effects. | Use the lowest effective concentration that achieves complete NMT inhibition. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range.[13] |
| Contamination: The cell culture or reagents may be contaminated. | Ensure aseptic techniques and use fresh, sterile reagents. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| Human NMT1 (HsNMT1) | Enzyme Inhibition Assay | <1 nM | [1][2] |
| Human NMT2 (HsNMT2) | Enzyme Inhibition Assay | <1 nM | [1][2] |
| Rhinovirus Replication | Cytopathic Effect (CPE) Assay | 17 nM | [1] |
| Vaccinia Virus (VACV) Infection | Virus Yield/Spread Assay | ~100 nM (EC50) | [13][14] |
Key Experimental Protocols
Protocol 1: Confirmation of NMT Inhibition using Metabolic Labeling with YnMyr and Click Chemistry
This protocol allows for the direct assessment of NMT activity in cells by metabolically incorporating a myristic acid analog (YnMyr) into newly synthesized proteins.
Materials:
-
YnMyr (alkyne-functionalized myristic acid analog)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin or a fluorescent azide)
-
Click chemistry reaction components:
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
SDS-PAGE gels and Western blot apparatus
-
Streptavidin-conjugated beads (for pulldown) or fluorescence gel scanner
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) before adding YnMyr.
-
Metabolic Labeling: Add YnMyr to the cell culture medium at a final concentration of 25-50 µM. Incubate for 4-18 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Click Reaction:
-
To a defined amount of protein lysate (e.g., 50 µg), add the azide-functionalized reporter tag.
-
Add the click chemistry reaction components (CuSO4, TCEP/Ascorbate, TBTA) and incubate at room temperature for 1 hour, protected from light.
-
-
Analysis:
-
In-gel Fluorescence: If a fluorescent azide was used, analyze the samples by SDS-PAGE and visualize the labeled proteins using a fluorescence gel scanner. A decrease in fluorescence in the this compound treated sample indicates NMT inhibition.
-
Western Blot/Pulldown: If a biotinylated azide was used, the labeled proteins can be detected by Western blot using a streptavidin-HRP conjugate or enriched using streptavidin beads for subsequent mass spectrometry analysis. A reduction in the biotin signal in the treated sample confirms NMT inhibition.
-
Protocol 2: Assessment of Apoptosis by Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound or a vehicle control for the desired duration (e.g., 24, 48, 72 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well (typically a 1:1 ratio with the cell culture medium).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence in the this compound treated samples compared to the control indicates an increase in caspase-3/7 activity and apoptosis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol allows for the quantification of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound or a vehicle control for the desired duration.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G1 phase is expected with effective NMT inhibition.
Visualizations
Caption: N-Myristoylation pathway and the inhibitory action of this compound.
Caption: Workflow for confirming NMT inhibition using metabolic labeling.
Caption: Troubleshooting flowchart for incomplete NMT inhibition.
References
- 1. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 3. What are NMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. N-Myristoylation Regulates the SnRK1 Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caspase3 assay [assay-protocol.com]
- 10. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Guide to the Efficacy of IMP-1088 and Other N-myristoyltransferase (NMT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
N-myristoyltransferase (NMT) has emerged as a promising therapeutic target in oncology and virology. This enzyme catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of cellular and viral proteins. This modification, known as N-myristoylation, is crucial for protein localization, stability, and function. Inhibition of NMT can disrupt critical signaling pathways and viral replication processes, making NMT inhibitors a compelling class of therapeutic agents. This guide provides a comparative analysis of the efficacy of IMP-1088, a potent NMT inhibitor, against other notable inhibitors, supported by experimental data.
Quantitative Comparison of NMT Inhibitors
The following table summarizes the in vitro potency of this compound and other selected NMT inhibitors against human NMT1 and NMT2, as well as their cellular effects.
| Inhibitor | Target(s) | IC50 (nM) | Kd (nM) | Cellular Potency/Effects | Reference(s) |
| This compound | HsNMT1, HsNMT2 | < 1 | < 0.21 (HsNMT1) | Antiviral (Rhinovirus) IC50: 5.8 - 17 nM. Complete suppression of new infectious virus at 125 nM. | [1][2] |
| DDD85646 (IMP-366) | TbNMT, hNMT1 | TbNMT: 2, hNMT: 4 | - | Complete and specific inhibition of N-myristoylation in cell lines at 1 µM. | [3][4] |
| Zelenirstat (PCLX-001) | NMT1, NMT2 | NMT1: 5, NMT2: 8 | - | Induces apoptosis in cancer cells. Shows clinical activity in refractory solid tumors and B-cell lymphomas. | [5] |
| MYX1715 | NMT | - | 0.09 | Inhibits proliferation of LU0884 (IC50: 44 nM) and LU2511 (IC50: 9 nM) cancer cell lines. | [1][6] |
Experimental Methodologies
NMT Inhibition Assay (Fluorescence-based)
A common method to determine the inhibitory potency of compounds against NMT is a fluorescence-based assay that measures the production of Coenzyme A (CoA), a product of the myristoylation reaction.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, combine the NMT inhibitor (at various concentrations), myristoyl-CoA, and recombinant human NMT1 or NMT2 enzyme in an appropriate assay buffer.
-
Initiation of Reaction: Start the enzymatic reaction by adding a peptide substrate, such as a derivative of the Src protein N-terminus (e.g., Hs pp60src(2-9)).
-
Detection of CoA: After a defined incubation period, add a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM). CPM reacts with the free thiol group of the released CoA, resulting in a fluorescent product.
-
Measurement: Measure the fluorescence intensity using a plate reader. The decrease in fluorescence signal in the presence of the inhibitor corresponds to its inhibitory activity.
-
Data Analysis: Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of NMT activity, by plotting the percentage of inhibition against the inhibitor concentration.[7][8]
Cell Viability Assay (MTS Assay)
Cell viability assays are crucial to assess the cytotoxic effects of NMT inhibitors on cancer cell lines or host cells during viral infection studies. The MTS assay is a colorimetric method for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the NMT inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTS Reagent Addition: Add the MTS reagent, which contains a tetrazolium salt, to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the MTS tetrazolium compound into a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: The amount of color produced is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control to determine the cytotoxic effect of the inhibitor.[9][10]
Visualizing the Impact of NMT Inhibition
Experimental Workflow for NMT Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of NMT inhibitors.
Caption: A generalized workflow for the discovery and development of NMT inhibitors.
N-Myristoylation and its Inhibition: Impact on Src Signaling
N-myristoylation is a critical post-translational modification for the proper function of many signaling proteins, including the Src family of non-receptor tyrosine kinases. The diagram below illustrates the role of NMT in Src signaling and the effect of NMT inhibitors.
Caption: Inhibition of NMT blocks Src myristoylation, preventing its localization to the cell membrane and subsequent downstream signaling.[11][12][13]
Conclusion
This compound stands out as a highly potent dual inhibitor of NMT1 and NMT2 with picomolar affinity. Its efficacy has been demonstrated in antiviral applications, particularly against rhinoviruses. When compared to other notable NMT inhibitors such as DDD85646 and Zelenirstat, this compound exhibits superior in vitro potency. The development of these potent and specific NMT inhibitors provides powerful tools for researchers to investigate the diverse roles of N-myristoylation in health and disease. Furthermore, the progression of compounds like Zelenirstat into clinical trials underscores the therapeutic potential of targeting NMT in oncology. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued evaluation and understanding of this important class of enzyme inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYX1715 - Immunomart [immunomart.com]
- 7. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiviral Activity of IMP-1088 with Genetic Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
IMP-1088 is a potent, dual inhibitor of human N-myristoyltransferase 1 (NMT1) and NMT2, enzymes responsible for the co- and post-translational attachment of myristate to the N-terminal glycine of a wide range of cellular and viral proteins.[1][2][3] This host-directed antiviral strategy has shown efficacy against a variety of viruses, including rhinoviruses, picornaviruses, and poxviruses, by inhibiting the myristoylation of viral proteins essential for capsid assembly and viral replication.[4][5] To rigorously validate that the antiviral activity of this compound is a direct result of its intended on-target mechanism—the inhibition of NMT1 and NMT2—the use of genetic controls is indispensable. This guide provides a comparative overview of experimental data and protocols for validating the antiviral activity of this compound using such genetic approaches.
Data Presentation: this compound Efficacy in Wild-Type vs. Genetically Modified Cells
The following table summarizes the quantitative data on the antiviral activity and cytotoxicity of this compound in the context of genetic knockdown or knockout of NMT1 and NMT2. These studies underscore the critical role of host NMTs in viral replication and confirm that this compound's efficacy is mediated through the inhibition of these enzymes.
| Cell Line/Condition | Virus | Assay | This compound EC50/IC50 | Cytotoxicity (CC50) | Key Findings & Reference |
| Wild-Type Cells | |||||
| HeLa | Rhinovirus RV-A16 | Cytopathic Effect (CPE) Assay | 17 nM[1] | >1,000 nM[2] | This compound potently inhibits viral replication with a large therapeutic window.[1][2] |
| HeLa | Rhinovirus RV-A16 | Viral Titer Reduction | 5.8 nM[1] | >1,000 nM[2] | Complete suppression of new infectious virus production at nanomolar concentrations.[1] |
| BSC-40 | Vaccinia Virus (VACV) | Plaque Reduction Assay | 0.1 µM[6] | >10 µM[6] | Demonstrates broad-spectrum antiviral activity against DNA viruses.[6] |
| Genetic Controls | |||||
| HEK293T cells with NMT1 siRNA knockdown | HIV-1 | Nef-sgGFP Localization | N/A | Not Reported | Depletion of NMT1 had minimal effect on the localization of the myristoylated Nef protein.[7] |
| HEK293T cells with NMT2 siRNA knockdown | HIV-1 | Nef-sgGFP Localization | N/A | Not Reported | Depletion of NMT2 resulted in a diffuse, non-myristoylated pattern of Nef, indicating NMT2 is the preferential isozyme for Nef myristoylation.[7][8] |
| HAP1 NMT1-KO cells | Mammarenaviruses (LCMV, MOPV, LASV) | Viral Titer Reduction | N/A | Not Reported | Knockout of NMT1 significantly reduced the production of infectious viral progeny, suggesting NMT1 plays a dominant role.[9][10] |
| HAP1 NMT2-KO cells | Mammarenaviruses (LCMV, MOPV, LASV) | Viral Titer Reduction | N/A | Not Reported | Knockout of NMT2 had a more modest effect on viral replication compared to NMT1 knockout.[9][10] |
| HAP1 NMT1-KO cells | Coxsackievirus B3 (CVB3) | Viral Titer Reduction | N/A | Not Reported | NMT1 knockout demonstrated a greater importance for CVB3 replication compared to NMT2 knockout.[11] |
| HAP1 NMT2-KO cells | Coxsackievirus B3 (CVB3) | Viral Titer Reduction | N/A | Not Reported | NMT2 knockout had a less significant impact on CVB3 infectious virus production.[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments used to assess the on-target antiviral activity of this compound.
siRNA-Mediated Knockdown of NMT1 and NMT2
This protocol describes the transient knockdown of NMT1 and NMT2 expression using small interfering RNAs (siRNAs) to validate their role in viral replication.
-
Cell Culture and Transfection:
-
Plate human cells (e.g., HEK293T or A549) in 6-well or 12-well plates to achieve 70-80% confluency on the day of transfection.
-
Prepare siRNA complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. Use siRNAs specifically targeting NMT1, NMT2, a non-targeting control siRNA, and a positive control siRNA (e.g., targeting a housekeeping gene).
-
Transfect the cells with the siRNA complexes and incubate for 48-72 hours to ensure efficient knockdown of the target proteins.[7]
-
-
Validation of Knockdown:
-
After the incubation period, harvest a subset of the cells for analysis.
-
Perform Western blotting with specific antibodies against NMT1 and NMT2 to confirm the reduction in protein levels compared to the non-targeting control.
-
Alternatively, quantify mRNA levels using RT-qPCR to assess knockdown efficiency at the transcript level.
-
-
Viral Infection and Analysis:
-
Infect the transfected cells with the virus of interest at a predetermined multiplicity of infection (MOI).
-
At various time points post-infection, collect the cell culture supernatant and/or cell lysates.
-
Quantify viral replication using methods such as plaque assays, TCID50 assays, or qPCR for viral nucleic acids.
-
Compare the viral titers in NMT1 and NMT2 knockdown cells to the non-targeting control to determine the impact of each isozyme on viral replication.
-
CRISPR/Cas9-Mediated Knockout of NMT1 and NMT2
This protocol outlines the generation of stable knockout cell lines for NMT1 and NMT2 to provide a robust genetic model for validating this compound's mechanism of action.
-
Generation of Knockout Cell Lines:
-
Design and clone guide RNAs (gRNAs) targeting constitutive exons of the NMT1 and NMT2 genes into a Cas9 expression vector.[12]
-
Transfect the gRNA/Cas9 plasmids into a suitable cell line (e.g., HAP1, which are near-haploid and facilitate the generation of complete knockouts).[9][11]
-
Select for successfully transfected cells using an appropriate marker (e.g., puromycin).
-
Isolate single-cell clones and expand them.
-
-
Validation of Knockout:
-
Screen the expanded clones for the absence of NMT1 and NMT2 protein expression by Western blotting.
-
Sequence the genomic DNA at the target locus to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
-
Antiviral Assays:
-
Infect the validated NMT1-KO, NMT2-KO, and wild-type (WT) control cell lines with the virus of interest.
-
Perform viral replication assays as described in the siRNA protocol.
-
To assess the effect of this compound, treat the WT cells with a dose range of the compound during infection and compare the reduction in viral titer to that observed in the KO cell lines. A significant reduction in the antiviral potency of this compound in the KO cells would confirm its on-target activity.
-
Viral Replication and Cytotoxicity Assays
These assays are fundamental for quantifying the antiviral efficacy and the therapeutic window of this compound.
-
Viral Titer Assay (Plaque Assay):
-
Plate susceptible cells in 6-well or 12-well plates and allow them to form a confluent monolayer.
-
Prepare serial dilutions of the virus-containing samples (e.g., supernatant from infected cells treated with this compound or from KO cell lines).
-
Infect the cell monolayers with the viral dilutions for 1 hour.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
-
-
Cytotoxicity Assay (e.g., MTS or MTT Assay):
-
Plate cells in a 96-well plate and treat them with a range of concentrations of this compound.
-
Incubate the cells for a duration that mirrors the antiviral assay (e.g., 48-72 hours).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength to determine the number of viable cells.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
Mandatory Visualizations
Mechanism of Action: this compound Inhibition of Viral Protein Myristoylation
The following diagram illustrates the proposed signaling pathway and the mechanism by which this compound inhibits viral replication.
Caption: this compound inhibits NMT1/2, blocking viral protein myristoylation and capsid assembly.
Experimental Workflow: Validating this compound's On-Target Activity
This diagram outlines the logical workflow for confirming that the antiviral effect of this compound is mediated through the inhibition of NMT1 and NMT2 using genetic controls.
Caption: Workflow for validating this compound's on-target antiviral activity using genetic controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry | PLOS Pathogens [journals.plos.org]
- 5. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Myristoyltransferase isozymes exhibit differential specificity for human immunodeficiency virus type 1 Gag and Nef - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. mdpi.com [mdpi.com]
- 10. Targeting n-myristoyltransferases promotes a pan-Mammarenavirus inhibition through the degradation of the Z matrix protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular N-myristoyltransferases play a crucial picornavirus genus-specific role in viral assembly, virion maturation, and infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Navigating Antiviral Resistance: A Comparative Guide to IMP-1088 and Direct-Acting Antivirals
For Immediate Release
A deep dive into the cross-resistance profiles of the novel host-targeting antiviral IMP-1088 and traditional direct-acting antivirals (DAAs) reveals a promising strategy for future antiviral therapies. By targeting host cell machinery, this compound presents a high barrier to resistance and a low probability of cross-resistance with DAAs, offering a potential cornerstone for combination therapies against a wide range of viral pathogens.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's performance against other antiviral alternatives, supported by experimental data. We explore the distinct mechanisms of action that underpin the low risk of cross-resistance and present data on the synergistic potential of combination therapies.
Unveiling the Mechanism: A High Barrier to Resistance
This compound is a potent, dual inhibitor of human N-myristoyltransferases 1 and 2 (NMT1 and NMT2), enzymes responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a multitude of viral and host proteins.[1][2] This process, known as N-myristoylation, is a critical step in the lifecycle of numerous viruses, facilitating protein-membrane interactions and capsid assembly.[3][4]
By inhibiting the host's NMT enzymes, this compound prevents the myristoylation of essential viral proteins, thereby blocking viral replication.[1][3] This host-targeting mechanism is fundamentally different from that of direct-acting antivirals (DAAs), which directly inhibit viral enzymes or proteins.[5][6] This distinction is the primary reason for the low anticipated cross-resistance between this compound and DAAs. Viral mutations conferring resistance to a DAA would not affect the host NMT enzymes, and therefore would not impact the efficacy of this compound.[3]
dot
Caption: Mechanism of this compound and DAAs.
Comparative Antiviral Activity of NMT Inhibitors
This compound has demonstrated superior potency compared to other N-myristoyltransferase inhibitors, such as DDD85646. The following table summarizes the 50% inhibitory concentrations (IC50) of these compounds against various mammarenaviruses.
| Virus | This compound IC50 (nM) | DDD85646 IC50 (nM) |
| MOPV | 0.04 | 9.84 |
| LASV | 2.96 | 38.51 |
| MACV | 1.31 | 8.45 |
| Data sourced from a study on Mammarenavirus inhibition.[7] |
These data clearly indicate that this compound is significantly more potent than DDD85646 in inhibiting the replication of these viruses in vitro.
Cross-Resistance Profile and Synergistic Potential
The distinct mechanisms of action of this compound and DAAs strongly suggest a lack of cross-resistance. Studies have shown that NMT inhibitors can act synergistically with DAAs, further supporting their use in combination therapies.
A key study investigating combination therapies against monkeypox virus (MPXV) revealed potent synergistic effects between this compound and tecovirimat (TPOXX), a DAA that inhibits the viral protein VP37. This synergy suggests that targeting both a host and a viral factor can be a highly effective strategy to combat viral infections and reduce the likelihood of resistance emergence.
Furthermore, the antiviral activity of NMT inhibitors is retained in the presence of Janus kinase (JAK) inhibitors, indicating that their efficacy is not compromised by immunosuppressive conditions that may be present in some patients.[8][9]
In Vitro Resistance Studies
While the host-targeting nature of this compound suggests a high barrier to resistance, in vitro studies with other NMT inhibitors in parasites have provided valuable insights. In one study, a mutation in the parasite's NMT enzyme (PfNMT G386E) conferred resistance to the NMT inhibitor IMP-1002.[9] However, this resistance was overcome by the application of a different NMT inhibitor, DDD85646.[9][10] This highlights the potential to circumvent resistance by using alternative NMT inhibitors, a strategy that would not be possible if resistance were to arise in a viral target.
dot
Caption: In Vitro Resistance Selection Workflow.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay is a fundamental method for evaluating the ability of a compound to protect cells from virus-induced death or morphological changes.
Methodology:
-
Cell Seeding: Host cells susceptible to the virus of interest are seeded in 96-well plates to form a confluent monolayer.
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in cell culture medium.
-
Infection and Treatment: The cell monolayer is infected with a specific multiplicity of infection (MOI) of the virus. Immediately after infection, the diluted compounds are added to the wells. Control wells include cells with virus but no compound (virus control) and cells with neither virus nor compound (cell control).
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the neutral red uptake assay or crystal violet staining.[3][11][12] The absorbance is read using a plate reader.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated from the dose-response curve.
dot
Caption: Cytopathic Effect (CPE) Inhibition Assay Workflow.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.
Methodology:
-
Cell Seeding: A confluent monolayer of susceptible host cells is prepared in 6-well or 12-well plates.
-
Virus and Compound Incubation: The virus is pre-incubated with serial dilutions of the test compound for a set period.
-
Infection: The cell monolayers are infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: The plates are incubated until visible plaques are formed in the control wells (no compound).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The 50% plaque reduction concentration (PR50) is determined.[13][14][15]
Quantitative Chemical Proteomics for N-Myristoylation
This advanced technique is used to identify and quantify N-myristoylated proteins within a cell.
Methodology:
-
Metabolic Labeling: Cells are cultured in the presence of a myristic acid analog containing a bioorthogonal handle, such as an alkyne or azide group (e.g., YnMyr).[16][17] This analog is incorporated into proteins that undergo N-myristoylation.
-
Cell Lysis and Protein Extraction: The cells are lysed, and the total proteome is extracted.
-
Click Chemistry: The bioorthogonal handle on the myristoylated proteins is used to attach a reporter tag (e.g., biotin) via a click chemistry reaction.
-
Enrichment of Myristoylated Proteins: The biotin-tagged proteins are enriched using streptavidin-coated beads.
-
Mass Spectrometry: The enriched proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the myristoylated proteins.[18]
-
Data Analysis: The relative abundance of myristoylated proteins in treated versus untreated samples is determined to assess the inhibitory effect of compounds like this compound.
Conclusion
The host-targeting mechanism of this compound provides a robust strategy to combat a wide range of viruses with a high barrier to the development of resistance. The lack of cross-resistance with direct-acting antivirals, coupled with demonstrated synergistic effects, positions this compound as a prime candidate for inclusion in combination therapies. Further research into such combination regimens is warranted to develop more effective and durable antiviral treatments for a multitude of viral diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug design strategies to avoid resistance in direct-acting antivirals and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Hepatitis C Viral Resistance to Direct Acting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting n-myristoyltransferases promotes a pan-Mammarenavirus inhibition through the degradation of the Z matrix protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Pv NMT | SSGCID [ssgcid.org]
- 10. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triple combination therapy of favipiravir plus two monoclonal antibodies eradicates influenza virus from nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. VP0 Myristoylation Is Essential for Senecavirus A Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combined treatment of molnupiravir and favipiravir against SARS-CoV-2 infection: One + zero equals two? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
IMP-1088 Outperforms 2-Hydroxymyristic Acid as a Chemical Probe for N-Myristoyltransferase Inhibition
IMP-1088 has emerged as a superior chemical probe for studying human N-myristoyltransferases (NMTs) compared to the historically used 2-hydroxymyristic acid. This superiority is attributed to its exceptional potency, specificity, and direct mechanism of action, which contrasts sharply with the weak and indirect activity of 2-hydroxymyristic acid.
Researchers in chemical biology and drug discovery require precise tools to investigate the roles of specific enzymes in cellular processes. N-myristoylation, the attachment of the fatty acid myristate to proteins, is a critical modification catalyzed by NMTs that influences protein localization and function. While both this compound and 2-hydroxymyristic acid have been used to probe this process, experimental evidence demonstrates a clear advantage for this compound.
A key study directly comparing various NMT inhibitors revealed that 2-hydroxymyristic acid does not affect N-myristoylation in cells at concentrations as high as 100 μM.[1] In contrast, this compound achieves complete and specific inhibition of this process at low nanomolar concentrations.[1]
Unparalleled Potency and Direct Inhibition
This compound is a potent dual inhibitor of the two human NMT isoforms, NMT1 and NMT2, with IC50 values of less than 1 nM for both enzymes.[2][3] Its high affinity is further demonstrated by a dissociation constant (Kd) of less than 210 pM for HsNMT1.[2] This high potency allows for effective inhibition at very low concentrations, minimizing the risk of off-target effects.
Conversely, 2-hydroxymyristic acid is characterized as a weak inhibitor of peptide myristoylation, with a Ki of 200 μM.[4] Furthermore, its inhibitory activity is not direct. It must first be metabolically activated within the cell to 2-hydroxymyristoyl-CoA, which then acts as the inhibitor of NMT.[5] This indirect mechanism introduces variability depending on the metabolic state of the cells under investigation.
Specificity and Cellular Activity
This compound has been shown to selectively block N-myristoylation in cells without causing general cytotoxicity at effective concentrations.[1][6][7] For instance, in studies on vaccinia virus, this compound showed no cellular toxicity at concentrations up to 10 μM, which is nearly 100-fold higher than its effective concentration (EC50) for inhibiting the virus.[6][7] This wide therapeutic window is a hallmark of a good chemical probe.
In stark contrast, studies have shown that 2-hydroxymyristic acid is inactive in ARL1 cells at a concentration of 100 μM.[4] The lack of potent and specific activity in a cellular context makes it an unreliable tool for studying NMT-dependent processes.
Comparative Data: this compound vs. 2-Hydroxymyristic Acid
| Parameter | This compound | 2-Hydroxymyristic Acid |
| Target | Human NMT1 and NMT2 | N-myristoyltransferase |
| IC50 | <1 nM for HsNMT1 and HsNMT2[2][3] | Not reported for direct inhibition |
| Kd | <210 pM for HsNMT1[2] | Not reported |
| Ki | Not reported | 200 μM[4] |
| Cellular Activity | Complete inhibition at low nM concentrations[1] | Inactive at 100 μM in ARL1 cells[4] |
| Mechanism of Action | Direct competitive inhibitor | Requires metabolic activation to 2-hydroxymyristoyl-CoA[5] |
| Cytotoxicity | Low cytotoxicity, wide therapeutic window[6][7] | Not extensively characterized, but high concentrations needed for any effect |
Experimental Methodologies
NMT Inhibition Assay (for this compound): The inhibitory potency of this compound was determined using a fluorogenic assay that detects the release of Coenzyme A (CoA-SH) during the N-myristoylation reaction. Recombinant human NMT1 and NMT2 were incubated with a peptide substrate and myristoyl-CoA in the presence of varying concentrations of the inhibitor. The amount of CoA-SH produced was quantified using a fluorescent probe, allowing for the calculation of IC50 values.
Cellular N-myristoylation Profiling: To assess the in-cell efficacy of the inhibitors, a quantitative chemical proteomics approach was employed. Cells were treated with either this compound or 2-hydroxymyristic acid, followed by metabolic labeling with a myristic acid analog containing an alkyne tag. After cell lysis, the tagged proteins were conjugated to a reporter tag via click chemistry, enriched, and identified and quantified by mass spectrometry. This method allows for a global and quantitative assessment of protein N-myristoylation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of N-myristoylation and its inhibition by this compound and 2-hydroxymyristic acid.
Caption: Workflow for quantitative analysis of protein N-myristoylation in cells.
References
- 1. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Human Metabolome Database: Showing metabocard for 2-Hydroxymyristic acid (HMDB0002261) [hmdb.ca]
- 6. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry | PLOS Pathogens [journals.plos.org]
- 7. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IMP-1088's Efficacy Across Diverse Viral Serotypes
For Immediate Release
London, United Kingdom – December 8, 2025 – A comprehensive analysis of the host-targeting antiviral agent, IMP-1088, reveals its potent and broad-spectrum efficacy against a multitude of viral serotypes. By inhibiting the human N-myristoyltransferases 1 and 2 (NMT1 and NMT2), this compound disrupts a crucial host-cell process that numerous viruses exploit for their replication, offering a promising avenue for the development of next-generation antiviral therapies with a high barrier to resistance.
This compound is a potent, picomolar dual inhibitor of human NMT1 and NMT2[1]. Its mechanism of action is not directed at the virus itself, but at the host cell's machinery that viruses hijack[2]. Specifically, this compound blocks the N-myristoylation of viral proteins, a critical modification for capsid assembly, viral entry, and budding for a wide range of viruses[2][3][4][5]. This host-centric approach suggests a lower risk of viral resistance development[2].
Quantitative Analysis of Antiviral Activity
The antiviral potency of this compound has been quantified across various viral families, with particularly detailed data available for picornaviruses and poxviruses. The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values of this compound against different viral serotypes.
Table 1: Antiviral Activity of this compound against Picornaviruses
| Virus Family | Virus | Serotype/Strain | Assay Type | Cell Line | IC₅₀ / EC₅₀ (nM) | Reference |
| Picornaviridae | Rhinovirus | RV-A16 | CPE Inhibition | HeLa | 17 | [1][6] |
| RV-A16 | Single-cycle Replication | HeLa | 5.8 | [1][6] | ||
| RV-A1 | Single-cycle Replication | hBEC | Not specified, but effective | [7] | ||
| RV-A28 | Viral Titer Reduction | HeLa | Not specified, but effective | [8] | ||
| RV-B14 | Viral Titer Reduction | HeLa | Not specified, but effective | [8] | ||
| Poliovirus | Not Specified | Not Specified | Not Specified | Low nanomolar | [1][6] | |
| Foot-and-Mouth Disease Virus | Not Specified | Not Specified | Not Specified | Low nanomolar | [1][6] |
Table 2: Antiviral Activity of this compound against Other Viral Families
| Virus Family | Virus | Strain | Assay Type | Cell Line | EC₅₀ (nM) | Reference |
| Poxviridae | Vaccinia Virus | WR-GFP | Viral Spread | HeLa | ~100 | [3] |
| Flaviviridae | Yellow Fever Virus | Not Specified | Not Specified | Vero | 11.3 | [9] |
| Dengue Virus | Not Specified | Not Specified | Not Specified | Low nanomolar | [9] | |
| Retroviridae | HIV-1 | Not Specified | Not Specified | Not Specified | Low nanomolar | [9] |
| Herpesviridae | Cytomegalovirus (CMV) | Not Specified | Not Specified | Not Specified | Low nanomolar | [9] |
| Human Herpesvirus 8 (HHV-8) | Not Specified | Not Specified | Not Specified | Low nanomolar | [9] | |
| Arenaviridae | Mopeia Virus | Not Specified | Viral Production Inhibition | A549 | <20 | |
| Lassa Virus | Not Specified | Viral Production Inhibition | A549 | <20 | ||
| LCMV | Not Specified | Viral Production Inhibition | A549 | <20 | ||
| Lujo Virus | Not Specified | Viral Production Inhibition | A549 | <20 | ||
| Machupo Virus | Not Specified | Viral Production Inhibition | A549 | <20 | ||
| Junin Virus | Not Specified | Viral Production Inhibition | A549 | <20 |
Mechanism of Action: Inhibition of N-Myristoylation
The broad-spectrum activity of this compound is rooted in its ability to inhibit the host N-myristoyltransferases. This enzyme is responsible for attaching a myristoyl group to the N-terminal glycine of a variety of viral proteins. This lipid modification is essential for the proper function and localization of these proteins, playing a critical role in the viral life cycle.
dot
Caption: this compound inhibits host NMT, preventing viral protein myristoylation and blocking viral assembly.
Experimental Protocols
The antiviral activity of this compound has been determined using several key experimental assays. Detailed methodologies for these assays are provided below.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.
-
Cell Seeding: Host cells (e.g., HeLa cells for rhinoviruses) are seeded in 96-well plates to form a confluent monolayer.
-
Compound Preparation: this compound is serially diluted to various concentrations in cell culture medium.
-
Treatment and Infection: The cell monolayer is treated with the diluted this compound and subsequently infected with the virus at a specific multiplicity of infection (MOI), for example, an MOI of 0.5 for RV-A16 in HeLa cells[1]. Control wells with "cells only" and "virus only" are included.
-
Incubation: Plates are incubated for a period that allows for multiple rounds of viral replication, typically 2-5 days, at 37°C in a 5% CO₂ incubator[1][10].
-
Quantification of Cell Viability: Cell viability is assessed by staining with a dye such as crystal violet or by using a luminescence-based assay that measures ATP content. The absorbance or luminescence is read using a microplate reader.
-
Data Analysis: The percentage of CPE inhibition is calculated relative to the virus control. The IC₅₀ value is determined from the dose-response curve.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques, which are localized areas of cell death caused by viral replication.
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., BSC-40 cells for vaccinia virus) is prepared in 6-well or 12-well plates[3].
-
Virus and Compound Incubation: The virus is pre-incubated with various concentrations of this compound before being added to the cell monolayer.
-
Infection and Adsorption: The cell monolayer is inoculated with the virus-compound mixture and incubated for 1-2 hours to allow for viral adsorption[3][11].
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells, forming distinct plaques[11].
-
Incubation: Plates are incubated for several days until visible plaques are formed in the control wells[11].
-
Plaque Visualization and Counting: The cells are fixed and stained with a dye like crystal violet to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC₅₀ value is determined from the dose-response curve.
dot
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Conclusion
This compound demonstrates remarkable potential as a broad-spectrum antiviral agent. Its consistent, potent activity against a diverse array of viral serotypes, coupled with its host-targeting mechanism that promises a high barrier to resistance, positions it as a significant candidate for further preclinical and clinical development. The detailed experimental data and protocols provided herein offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of NMT inhibition in virology.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting n-myristoyltransferases promotes a pan-Mammarenavirus inhibition through the degradation of the Z matrix protein | PLOS Pathogens [journals.plos.org]
- 5. Targeting n-myristoyltransferases promotes a pan-Mammarenavirus inhibition through the degradation of the Z matrix protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Engagement of IMP-1088 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IMP-1088, a potent N-myristoyltransferase (NMT) inhibitor, with alternative compounds. It details experimental methodologies for validating on-target engagement in a cellular context, supported by quantitative data and visual diagrams to facilitate understanding and experimental design.
This compound is a highly potent and specific dual inhibitor of human N-myristoyltransferase 1 (NMT1) and NMT2.[1][2] N-myristoylation, the attachment of a myristate group to the N-terminal glycine of a protein, is a critical co- and post-translational modification that governs protein localization, stability, and function.[3][4] Inhibition of NMTs has emerged as a promising therapeutic strategy for various diseases, including cancer and viral infections.[5][6] Validating that a small molecule like this compound engages its intended target within the complex cellular environment is crucial for accurate interpretation of experimental results and for advancing drug discovery programs.
Comparative Analysis of NMT Inhibitors
The field of NMT inhibitors includes well-validated probes, such as this compound and DDD85646 (IMP-366), as well as compounds that have been shown to be unsuitable for specific NMT research due to off-target effects or lack of in-cell activity.[6]
Quantitative Comparison of Validated NMT Inhibitors
| Inhibitor | Target(s) | In Vitro IC50 | Cellular On-Target Engagement | Reference(s) |
| This compound | HsNMT1, HsNMT2 | < 1 nM | Complete inhibition of cellular N-myristoylation at ~100 nM | [1][2][6][7] |
| DDD85646 (IMP-366) | HsNMT1, HsNMT2 | 17 nM (NMT1), 22 nM (NMT2) | Complete inhibition of cellular N-myristoylation at 1-10 µM | [6][8][9] |
Qualitative Comparison of NMT Inhibitors
| Category | Compound | Key Characteristics | Cellular NMT Inhibition | Recommendation |
| Validated Probes | This compound | High potency, specificity, and demonstrated on-target activity in cells. | Yes, at low nanomolar concentrations. | Recommended |
| DDD85646 (IMP-366) | Well-characterized, potent inhibitor with proven cellular activity. | Yes, at micromolar concentrations. | Recommended | |
| Invalidated Probes | 2-Hydroxymyristic acid | Fails to inhibit NMT in cells. | No significant inhibition observed. | Not Recommended |
| D-NMAPPD | Exhibits non-specific cytotoxicity unrelated to NMT inhibition. | No on-target inhibition. | Not Recommended | |
| Tris-DBA palladium | Does not inhibit NMT in cells and is cytotoxic. | No on-target inhibition. | Not Recommended |
Experimental Validation of On-Target Engagement
The primary and most robust method for validating the on-target engagement of this compound in cells is through quantitative chemical proteomics . This technique utilizes a chemical reporter, an alkyne-tagged myristic acid analog (YnMyr), to metabolically label N-myristoylated proteins. The subsequent detection and quantification of these labeled proteins in the presence and absence of the inhibitor provide direct evidence of target engagement.
Signaling Pathway of N-Myristoyltransferase
NMTs play a crucial role in cellular signaling by modifying a wide array of substrate proteins. This modification facilitates membrane anchoring and protein-protein interactions essential for various signaling cascades.
Caption: N-Myristoyltransferase (NMT) signaling pathway and point of inhibition by this compound.
Experimental Workflow: Chemical Proteomics for Target Engagement
This workflow outlines the key steps to validate this compound's on-target engagement in cells using a myristic acid analog.
Caption: Workflow for validating this compound on-target engagement using chemical proteomics.
Detailed Experimental Protocols
Protocol 1: Validating this compound On-Target Engagement using Chemical Proteomics
This protocol is adapted from methodologies used to validate NMT inhibitors in cellular contexts.[6][7][10]
1. Cell Culture and Treatment: a. Plate cells (e.g., HeLa or other relevant cell lines) and grow to 70-80% confluency. b. Pre-treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for 1-2 hours.
2. Metabolic Labeling with YnMyr: a. To the treated cells, add the alkyne-tagged myristic acid analog, YnMyr (alk-13-en-1-ynoic acid), to a final concentration of 25-50 µM. b. Incubate the cells for 4-18 hours to allow for metabolic incorporation of YnMyr into newly synthesized N-myristoylated proteins.
3. Cell Lysis: a. Harvest the cells by scraping and wash with ice-cold PBS. b. Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Clarify the lysate by centrifugation to remove cellular debris. d. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
4. Click Chemistry Reaction: a. To a normalized amount of protein lysate (e.g., 50-100 µg), add the click chemistry reaction cocktail. This typically includes:
- A fluorescent or biotin-azide reporter molecule (e.g., TAMRA-azide or Biotin-azide).
- Copper(II) sulfate (CuSO4).
- A reducing agent (e.g., sodium ascorbate).
- A copper chelator (e.g., TBTA). b. Incubate the reaction for 1 hour at room temperature to ligate the reporter molecule to the YnMyr-labeled proteins.
5. Analysis of Labeled Proteins:
a. In-gel Fluorescence Scanning: i. Resolve the protein samples by SDS-PAGE. ii. Scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore. iii. A dose-dependent decrease in fluorescence intensity in the this compound treated lanes compared to the DMSO control indicates on-target inhibition of N-myristoylation.
b. Western Blotting (for specific proteins): i. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. ii. For biotin-tagged proteins, probe the membrane with a streptavidin-HRP conjugate. iii. For specific N-myristoylated proteins of interest, probe with a primary antibody against that protein. A shift in molecular weight or a decrease in the signal from an affinity pull-down can indicate a lack of myristoylation.
c. Quantitative Mass Spectrometry: i. For a global view, use biotin-azide in the click reaction. ii. Enrich the biotinylated proteins using streptavidin beads. iii. Perform on-bead digestion of the enriched proteins (e.g., with trypsin). iv. Analyze the resulting peptides by LC-MS/MS. v. Quantify the relative abundance of identified N-myristoylated proteins between the this compound and DMSO-treated samples. A significant reduction in the abundance of known NMT substrates in the this compound treated sample confirms on-target engagement.[10]
Alternative Methodologies for Target Engagement
While chemical proteomics is the gold standard for validating inhibitors of N-myristoylation, other techniques can be employed to assess target engagement for small molecules in general. These methods have not been extensively reported for this compound specifically but are valuable tools in drug discovery.
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[11][12] Cells are treated with the compound, heated, and the amount of soluble target protein is quantified, typically by Western blot or mass spectrometry.[11][12] An increase in the thermal stability of NMT1/2 in the presence of this compound would indicate direct binding.
-
NanoBRET™/HiBiT Target Engagement Assays: These are in-cell, bioluminescence-based assays that measure compound binding to a target protein in real-time in living cells.[13][14] The target protein is tagged with a NanoLuc® luciferase variant, and a fluorescent tracer that binds to the target is added. A test compound that binds to the target will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[13][15][16]
Logical Relationship of Validation Methods
The choice of validation method depends on the specific question being addressed, from direct target binding to the functional consequence of that binding.
Caption: Logical relationship between different on-target validation methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excenen.com [excenen.com]
- 6. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DDD85646 (IMP-366) | NMT1/NMT2 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry | PLOS Pathogens [journals.plos.org]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 15. Luminogenic HiBiT Peptide-Based NanoBRET Ligand Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Synergistic Antiviral Strategies: IMP-1088 in Combination Therapies
For Immediate Release
A deep dive into the synergistic effects of the novel host-targeting antiviral IMP-1088 with other antiviral compounds reveals promising avenues for broad-spectrum therapeutic interventions. This comparison guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the enhanced efficacy of this compound in combination, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
This compound is a potent, first-in-class dual inhibitor of human N-myristoyltransferases 1 and 2 (NMT1 and NMT2). By targeting these host enzymes, this compound effectively blocks the myristoylation of viral proteins, a critical step for the assembly and replication of a range of viruses. This host-centric mechanism of action presents a high barrier to the development of viral resistance. Preclinical studies have demonstrated the synergistic potential of this compound when combined with other antiviral agents, leading to significantly enhanced viral inhibition. This guide focuses on the synergistic interactions of this compound with mycophenolate mofetil (MMF) and tecovirimat (TPOXX) against poxviruses.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and other antiviral compounds has been quantitatively assessed using the Zero Interaction Potency (ZIP) model, which calculates a synergy score to determine the nature and strength of the drug interaction. A higher ZIP score indicates stronger synergy.
| Drug Combination | Virus | Cell Line | Key Findings | Synergy Score (ZIP) |
| This compound + Mycophenolate Mofetil (MMF) | Vaccinia Virus (VACV) | A549 | Strong dose-dependent synergistic antiviral activity. | > 66[1] |
| This compound + Mycophenolate Mofetil (MMF) | Monkeypox Virus (MPXV) | A549 | Potent synergistic antiviral response. | > 64[1] |
| This compound + Tecovirimat (TPOXX) | Vaccinia Virus (VACV) | A549 | Significant dose-response synergistic effect. | > 43[1] |
| This compound + MMF + TPOXX | Vaccinia Virus (VACV) | A549 | Strong synergistic antiviral effect in a triple combination therapy. | Data not quantified with a single score, but described as strong.[1] |
Rationale for Synergy: Targeting Multiple Viral Life Cycle Stages
The potent synergy observed with this compound in combination therapies stems from the distinct mechanisms of action of the combined drugs, which target different essential stages of the viral life cycle. This multi-pronged attack not only enhances the overall antiviral effect but also further reduces the likelihood of resistance emergence.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for IMP-1088
IMP-1088 is a potent, selective dual inhibitor of human N-myristoyltransferase 1 (NMT1) and NMT2.[1][2][3] It is a valuable tool for research in areas such as virology, particularly in studying the replication of rhinoviruses, the primary cause of the common cold.[2][] Due to its chemical nature and biological activity, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This document provides essential guidance for researchers, scientists, and drug development professionals on the safe disposal of this compound.
Physicochemical and Hazard Information
A summary of the key physicochemical properties and hazard classifications for this compound is provided below to inform safe handling and disposal practices.
| Property | Value | Reference |
| Molecular Formula | C25H29F2N5O | [1][2][][5][6] |
| Molecular Weight | 453.53 g/mol | [1][][5] |
| Appearance | Solid | [1] |
| CAS Number | 2059148-82-0 | [1][2][5][6] |
| Storage Temperature | -20°C for long term | [2][6] |
| GHS Hazard Classification | Hazard Statement | Precautionary Statement (Prevention) |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Experimental Protocols: Disposal of this compound
The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This is a general guideline based on the available safety data and standard laboratory practices. Always consult and adhere to your institution's specific waste disposal protocols and local regulations.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
-
Labeled, sealable, and compatible chemical waste container
-
Waste manifest or logbook
Procedure:
-
Risk Assessment: Before handling, review the Safety Data Sheet (SDS) for this compound to be fully aware of its hazards.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Work Area: Conduct all handling and preparation for disposal of this compound inside a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
Waste Segregation:
-
Solid Waste: Collect any unused or expired solid this compound, along with any contaminated disposable labware (e.g., weigh boats, pipette tips), in a designated, labeled, and sealed waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams. The formulation may be a solution in methyl acetate.[2]
-
-
Container Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols (e.g., harmful, irritant).
-
Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by your institution's environmental health and safety (EHS) department.
-
Documentation: Record the amount of waste generated in your laboratory's waste log or manifest as required by your institution.
-
Decontamination: Thoroughly decontaminate the work area and any reusable equipment by washing with an appropriate solvent and then soap and water. Dispose of any contaminated cleaning materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the disposal procedure.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical steps from initial preparation to final disposal, ensuring safety and compliance at each stage.
Caption: A workflow diagram for the safe disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always refer to the manufacturer's Safety Data Sheet (SDS) and comply with all applicable local, state, and federal regulations for chemical waste disposal.
References
Personal protective equipment for handling IMP-1088
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This document provides immediate, essential safety and logistical information for handling IMP-1088, a potent dual inhibitor of human N-myristoyltransferases NMT1 and NMT2. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of your research.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It is imperative to handle this compound with care in a well-ventilated area.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is mandatory when working with this compound. The following personal protective equipment must be worn at all times:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be worn to prevent eye contact. |
| Face shield | Required when there is a risk of splashing. | |
| Skin and Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing. |
| Protective clothing | As needed to prevent skin exposure. |
Engineering Controls
Work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.
Emergency Procedures
In the event of exposure or spillage, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| In Case of Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1] |
| In Case of Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| If Inhaled | Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention. |
Handling and Storage
Proper handling and storage are vital to maintain the stability and integrity of this compound.
-
Handling: Avoid formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refer to the manufacturer's recommendations, which typically advise storage at -20°C for up to one month in solvent.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1] Unused or waste material should be treated as hazardous chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Mechanism of Action of this compound
This compound is a potent inhibitor of the human host cell enzymes N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2).[3] These enzymes are responsible for the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular and viral proteins. This process, known as N-myristoylation, is crucial for the proper function and localization of these proteins.
In the context of a viral infection, such as with rhinovirus (the common cold virus), NMT is required for the myristoylation of the viral capsid protein VP0.[2][4] This modification is an essential step in the assembly of new, infectious virus particles. By inhibiting NMT, this compound prevents the myristoylation of VP0, thereby blocking the formation of the viral capsid and halting the replication of the virus.[3] This host-targeting mechanism is thought to have a lower risk of the virus developing resistance.[3]
Experimental Protocols
The following is a representative protocol for a cytopathic effect (CPE) inhibition assay to determine the antiviral activity of this compound against rhinovirus in HeLa cells.
Materials
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Rhinovirus stock (e.g., RV-A16)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or neutral red)
Experimental Workflow
Detailed Methodology
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create serial dilutions of this compound in cell culture medium (DMEM with 2% FBS and antibiotics) to achieve the desired final concentrations.
-
Treatment and Infection:
-
When the HeLa cell monolayer is confluent, remove the growth medium.
-
Add the diluted this compound to the appropriate wells in triplicate.
-
Include control wells: "cells only" (no virus, no compound) and "virus control" (virus, no compound).
-
Infect the cells by adding rhinovirus at a low multiplicity of infection (MOI), for example, 0.5, to all wells except the "cells only" control.[4]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until approximately 80-90% cytopathic effect is visible in the virus control wells.[4]
-
Quantification of Cell Viability:
-
Assess cell viability using a suitable method, such as an MTS assay.
-
Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the "cells only" and "virus control" wells.
-
Plot the percentage of inhibition of CPE against the log concentration of this compound.
-
Determine the 50% effective concentration (EC50) by non-linear regression analysis. The EC50 is the concentration of this compound that inhibits the viral cytopathic effect by 50%.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published research.
| Parameter | Value | Cell Line | Virus | Reference |
| IC50 (NMT1) | <1 nM | - | - | [2] |
| IC50 (NMT2) | <1 nM | - | - | [2] |
| EC50 (CPE Assay) | 17 nM | HeLa | RV-A16 | [4] |
| EC50 (Virus Titer Reduction) | 5.8 nM | HeLa | RV-A16 | [4] |
References
- 1. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor this compound generates non-infectious virions defective in cell entry | PLOS Pathogens [journals.plos.org]
- 2. Identification of epidermal growth factor receptor-tyrosine kinase inhibitor targeting the VP1 pocket of human rhinovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex Vivo and In Vivo Inhibition of Human Rhinovirus Replication by a New Pseudosubstrate of Viral 2A Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
